2-Amino-5-bromo-4-methoxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRROWNSCFWHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661759 | |
| Record name | 5-Bromo-4-methoxypyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36082-45-8 | |
| Record name | 5-Bromo-4-methoxypyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromo-4-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-Amino-5-bromo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-5-bromo-4-methoxypyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details a probable synthetic route, outlines rigorous characterization methodologies, and presents key physicochemical data in a structured format. The inclusion of detailed experimental protocols and a visual representation of the synthetic workflow is intended to equip researchers with the necessary information to produce and validate this important chemical entity.
Introduction
Substituted pyrimidines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules. This compound serves as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of its amino and bromo functionalities for further chemical transformations. The strategic placement of these groups on the pyrimidine core allows for diverse modifications, making it a valuable scaffold in the design of novel therapeutic agents. This guide will provide a detailed technical overview of its synthesis and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₅H₆BrN₃O | [1][2] |
| Molecular Weight | 204.02 g/mol | [1][3] |
| CAS Number | 36082-45-8 | [1][2] |
| Melting Point | 118 °C | [2][3] |
| Appearance | Solid (form may vary) | |
| Density | 1.723 g/cm³ | [2][3] |
| Boiling Point | 364.794 °C at 760 mmHg | [3] |
| Flash Point | 174.421 °C | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved via the electrophilic bromination of 2-Amino-4-methoxypyrimidine. This reaction typically utilizes a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent. The following protocol is a representative method based on established procedures for similar pyrimidine and pyridine derivatives.[4]
Experimental Protocol: Bromination of 2-Amino-4-methoxypyrimidine
Objective: To synthesize this compound through the regioselective bromination of 2-Amino-4-methoxypyrimidine.
Materials and Reagents:
-
2-Amino-4-methoxypyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-4-methoxypyrimidine in a suitable solvent like acetonitrile or dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) in the same solvent and add it dropwise to the cooled solution of the starting material over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques should be employed.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | A singlet for the methoxy protons (-OCH₃), a singlet for the C6-H proton, and a broad singlet for the amino protons (-NH₂). |
| ¹³C NMR | Distinct signals for each of the five carbon atoms in the molecule. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and methyl), C=N and C=C stretching (pyrimidine ring), C-O stretching (methoxy), and C-Br stretching. |
| Mass Spec. (MS) | A molecular ion peak [M]⁺ and a [M+2]⁺ peak of approximately equal intensity, which is characteristic of a monobrominated compound. High-resolution mass spectrometry (HRMS) should confirm the exact mass and elemental composition. |
Experimental Protocols for Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
4.2.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, which can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Technique: Electrospray Ionization (ESI) or Electron Ionization (EI) can be used.
-
Data Acquisition: Acquire the mass spectrum to observe the molecular ion and fragmentation patterns.
Characterization Workflow Diagram
References
Spectral Profile of 2-Amino-5-bromo-4-methoxypyrimidine: A Technical Overview
This guide provides a detailed analysis of the spectral data for 2-Amino-5-bromo-4-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections present available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the available ¹H and predicted ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data
The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.10 | Singlet | 1H | H-6 (pyrimidine ring) |
| 4.93 | Broad Singlet | 2H | -NH₂ (amino group) |
| 3.96 | Singlet | 3H | -OCH₃ (methoxy group) |
| Solvent: CDCl₃ |
Source: WO2008/98058.[1]
¹³C NMR Spectral Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~165 | C-4 (pyrimidine ring) |
| ~162 | C-2 (pyrimidine ring) |
| ~158 | C-6 (pyrimidine ring) |
| ~95 | C-5 (pyrimidine ring) |
| ~55 | -OCH₃ (methoxy group) |
Note: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. While a specific experimental IR spectrum for this compound is not publicly available, the expected characteristic absorption bands can be inferred from the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretching | Amino (-NH₂) |
| 3000-2800 | C-H stretching | Methoxy (-OCH₃) |
| ~1640 | N-H bending | Amino (-NH₂) |
| ~1600, ~1560 | C=C and C=N stretching | Pyrimidine ring |
| ~1250 | C-O stretching | Methoxy (-OCH₃) |
| ~1050 | C-N stretching | Amino (-NH₂) |
| Below 800 | C-Br stretching | Bromo (-Br) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.
Predicted Mass Spectral Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[2] The presence of bromine (with its characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a distinctive M and M+2 peak pattern in the mass spectrum.
| Adduct | Predicted m/z |
| [M+H]⁺ | 203.97670 / 205.97465 |
| [M+Na]⁺ | 225.95864 / 227.95659 |
| [M-H]⁻ | 201.96214 / 203.95909 |
| [M+NH₄]⁺ | 221.00324 / 223.00119 |
| [M+K]⁺ | 241.93258 / 243.93053 |
Monoisotopic Mass: 202.96942 Da[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is typically used.
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required. Proton decoupling techniques are commonly employed to simplify the spectrum.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid this compound sample is ground into a fine powder using an agate mortar and pestle.
-
About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.
-
The sample and KBr are thoroughly mixed and ground together.
-
A portion of the mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC), is used. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements.
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition (Electrospray Ionization - ESI):
-
The sample solution is introduced into the ESI source, where it is nebulized and ionized.
-
The generated ions are transferred into the mass analyzer.
-
The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio.
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.
References
The Biological Frontier of 2-Amino-5-bromo-4-methoxypyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, derivatives of 2-amino-5-bromo-4-methoxypyrimidine are emerging as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their anticancer and antimicrobial properties. While direct research on this compound derivatives is still developing, this guide leverages data from closely related analogues, particularly 2-amino-5-bromo-4-methylpyridine and other 5-bromopyrimidine derivatives, to provide a comprehensive overview of their potential applications, experimental evaluation, and mechanisms of action.
Anticancer Activity: Targeting Key Cellular Processes
Derivatives of the 2-amino-5-bromopyrimidine core have demonstrated significant potential as anticancer agents, primarily by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The strategic placement of the amino, bromo, and methoxy groups on the pyrimidine ring provides a versatile platform for synthetic modifications to optimize potency and selectivity.
Kinase Inhibition: A Primary Mechanism of Action
A prominent mechanism of action for these compounds is the inhibition of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Polo-like Kinase 4 (PLK4).[1][2][3] By competitively binding to the ATP-binding pocket of these enzymes, these derivatives can halt the cell cycle and induce apoptosis in cancer cells.
Table 1: In Vitro Anticancer Activity of Representative Pyrimido[4,5-d]pyrimidine Derivatives (Structurally related to this compound)
| Derivative ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast Cancer) | 0.85 | [2] |
| Derivative A | A549 (Lung Cancer) | 1.23 | [2] |
| Derivative A | HT-29 (Colon Cancer) | 1.56 | [2] |
| Derivative B | MCF-7 (Breast Cancer) | 0.62 | [2] |
| Derivative B | A549 (Lung Cancer) | 0.98 | [2] |
| Derivative B | HT-29 (Colon Cancer) | 1.14 | [2] |
Note: The specific structures of "Derivative A" and "Derivative B" are proprietary to the cited research but are based on the pyrimido[4,5-d]pyrimidine scaffold, which can be synthesized from 2-aminopyrimidine precursors.[2]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The antiproliferative activity of synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
96-well plates
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human cancer cell lines in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.[2]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[2]
Signaling Pathway: Inhibition of PLK4-Mediated Centriole Duplication
Derivatives of the 2-amino-5-bromopyrimidine scaffold have been designed to target Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[3] Inhibition of PLK4 disrupts the proper formation of the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.
Antimicrobial Activity: A Broad Spectrum of Potential
Beyond their anticancer effects, pyrimidine derivatives have also shown promise as antimicrobial agents. The core structure can be modified to interact with essential microbial enzymes or cellular structures, leading to the inhibition of growth or cell death.
In Vitro Antimicrobial Screening
The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity of Representative Pyrimidine Derivatives
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Pyrimidine Deriv. 1 | Staphylococcus aureus | 16 | [4] |
| Pyrimidine Deriv. 1 | Bacillus subtilis | 8 | [4] |
| Pyrimidine Deriv. 1 | Escherichia coli | 32 | [4] |
| Pyrimidine Deriv. 1 | Candida albicans | 16 | [4] |
| Pyrimidine Deriv. 2 | Staphylococcus aureus | 8 | [4] |
| Pyrimidine Deriv. 2 | Bacillus subtilis | 4 | [4] |
| Pyrimidine Deriv. 2 | Escherichia coli | 16 | [4] |
| Pyrimidine Deriv. 2 | Candida albicans | 8 | [4] |
Note: The data presented is for general pyrimidine derivatives and serves as an indication of the potential antimicrobial activity of the this compound scaffold.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Inoculum of the microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard)
Procedure:
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Synthesis and Logical Relationships
The synthesis of biologically active derivatives from the this compound core often involves strategic chemical transformations. The amino group can act as a nucleophile or a handle for building fused ring systems, while the bromo substituent is ideal for cross-coupling reactions to introduce diverse functionalities.
Conclusion and Future Directions
Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. While current research provides a strong foundation based on structurally related compounds, further investigation is needed to fully elucidate the specific biological activities and mechanisms of action of this particular class of molecules. Future studies should focus on the synthesis and screening of a dedicated library of this compound derivatives to identify lead compounds with potent and selective anticancer and antimicrobial activities. A thorough exploration of their structure-activity relationships will be crucial for optimizing their therapeutic potential.
References
2-Amino-5-bromo-4-methoxypyrimidine: A Versatile Scaffold for Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine core is a well-established and privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of numerous kinases makes it an attractive starting point for drug discovery campaigns. This technical guide focuses on the 2-amino-5-bromo-4-methoxypyrimidine core, exploring its potential as a versatile template for the development of novel kinase inhibitors. While direct literature on kinase inhibitors derived specifically from this scaffold is limited, this guide will draw upon data from structurally related pyrimidine and pyridine analogues to provide a comprehensive overview of its potential, structure-activity relationships (SAR), and methodologies for its exploitation in drug discovery.
Core Molecular Properties
The this compound scaffold possesses key features that make it a promising starting point for kinase inhibitor design. The 2-amino group serves as a crucial hydrogen bond donor, anchoring the molecule to the kinase hinge region. The 5-bromo substituent provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the systematic exploration of chemical space at this position to enhance potency and selectivity. The 4-methoxy group can influence the electronics of the pyrimidine ring and occupy a specific pocket within the ATP-binding site, potentially contributing to selectivity.
Structure-Activity Relationships (SAR) of 2-Aminopyrimidine-Based Kinase Inhibitors
The biological activity of 2-aminopyrimidine derivatives is highly dependent on the nature and position of various substituents. The following sections summarize observed SAR from related compounds, which can be extrapolated to the this compound scaffold.
Modifications at the 2-Amino Position
The 2-amino group is critical for hinge binding. Derivatization of this group, such as through acylation or alkylation, generally leads to a decrease in inhibitory activity, underscoring the importance of the unsubstituted amine for optimal interaction with the kinase hinge.[1]
Modifications at the 5-Position
The 5-position is a key vector for introducing diversity and exploring deeper pockets of the ATP-binding site. Aryl or heteroaryl groups introduced via cross-coupling reactions can significantly impact both potency and selectivity. For instance, in a series of 2-arylamino-4-aryl-pyrimidines targeting PAK1, the incorporation of a bromide at the 5-position of the pyrimidine core was a key feature in developing potent inhibitors.
Influence of the 4-Position Substituent
The substituent at the 4-position can modulate the electronic properties of the pyrimidine ring and interact with specific regions of the ATP-binding pocket. In the case of the 4-methoxy group, it may confer selectivity for certain kinases by occupying a hydrophobic pocket. For other 2-aminopyrimidine scaffolds, variations at this position have been shown to be critical for achieving selectivity over closely related kinases.
Potential Kinase Targets and Signaling Pathways
Given the prevalence of the 2-aminopyrimidine scaffold in known kinase inhibitors, derivatives of this compound could plausibly target several important kinase families involved in cell cycle regulation and proliferation, such as Polo-like kinases (PLKs) and Cyclin-dependent kinases (CDKs).[2][3]
Polo-like Kinase (PLK) Signaling
Polo-like kinases are a family of serine/threonine kinases that play crucial roles in mitosis.[4] PLK1, in particular, is a well-validated oncology target, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells.[5][6][7] The structurally related 2-amino-5-bromo-4-methylpyridine scaffold has been successfully utilized to develop PLK4 inhibitors.[8]
Cyclin-Dependent Kinase (CDK) Signaling
CDKs are a family of kinases that, when complexed with their cyclin regulatory partners, control the progression of the cell cycle.[9][10] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.[11][12][13][14] Numerous 2-aminopyrimidine-based compounds have been developed as potent CDK inhibitors.[2][15][16]
Quantitative Data on Related Kinase Inhibitors
| Compound Class | Target Kinase(s) | R² Substituent | R⁴ Substituent | R⁵ Substituent | IC₅₀ (nM) | Reference |
| 2-Aminopyrimidine | CDK2 | 4'-Sulfamoylanilino | 6-Cyclohexylmethoxy | H | 5.0 | [15] |
| 2,4-Diaminopyrimidine | AURKA | Varied | Varied | H | 1.2 | [17] |
| 2,4-Diaminopyrimidine | AURKB | Varied | Varied | H | 0.37 | [17] |
| 2,4-Diaminopyrimidine | PLK1 | Varied | Varied | H | 0.83 | [17] |
| Aminopyrimidin-4-one | IRAK4 | Varied | Varied | H | 27 | [18] |
Note: The substituents listed are on the core pyrimidine ring and do not represent the full chemical structure of the inhibitors.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of derivatives from a 2-amino-5-bromopyrimidine core and for a common kinase assay. These protocols would need to be adapted and optimized for the specific synthesis and evaluation of this compound derivatives.
Synthesis of 5-Aryl-2-amino-4-methoxypyrimidines via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the pyrimidine ring.[19][20]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃])
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.05-0.10 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-amino-4-methoxypyrimidine derivative.
Kinase Inhibition Assay using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[21][22][23][24][25]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
In the wells of the assay plate, add the test compound dilutions, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP. Include no-enzyme and no-compound controls.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow for Kinase Inhibitor Discovery
The discovery of novel kinase inhibitors from a starting scaffold like this compound follows a logical and iterative workflow.
Conclusion
The this compound scaffold holds significant promise as a template for the design of novel kinase inhibitors. By leveraging the established principles of the 2-aminopyrimidine core as a hinge-binding motif and utilizing the 5-bromo position for synthetic diversification, researchers can explore a vast chemical space to identify potent and selective inhibitors against various kinase targets. While direct experimental data for this specific scaffold is currently limited, the extensive knowledge base surrounding related pyrimidine and pyridine-based kinase inhibitors provides a strong foundation and a clear roadmap for initiating drug discovery programs based on this versatile core. The experimental protocols and workflows detailed in this guide offer a practical starting point for the synthesis and evaluation of new chemical entities derived from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polo-like kinase - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 7. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 11. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review | MDPI [mdpi.com]
- 12. CDK inhibitor [medbox.iiab.me]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 15. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 18. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. ulab360.com [ulab360.com]
- 23. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 24. promega.com [promega.com]
- 25. carnabio.com [carnabio.com]
Reactivity of the C-Br bond in 2-Amino-5-bromo-4-methoxypyrimidine
An In-depth Technical Guide on the Reactivity of the C-Br Bond in 2-Amino-5-bromo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of complex, biologically active molecules. The strategic functionalization of this heterocycle is largely dictated by the reactivity of its carbon-bromine (C-Br) bond at the C5-position. This technical guide provides a comprehensive analysis of the C-Br bond's reactivity, focusing on its utility in palladium-catalyzed cross-coupling reactions. It includes a summary of quantitative data from analogous systems, detailed experimental protocols, and visualizations of key reaction mechanisms and workflows to facilitate advanced synthetic applications.
Core Concepts: The Nature of the Aryl C-Br Bond
The reactivity of the C-Br bond in this compound is governed by a combination of electronic and steric factors inherent to the pyrimidine ring and its substituents.
-
Electronic Effects : The pyrimidine ring is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency generally enhances the reactivity of attached halogens toward oxidative addition in palladium-catalyzed cycles.[1] However, the substituents on the ring significantly modulate this property.
-
Amino Group (-NH₂) : As a strong electron-donating group (EDG) through resonance, the 2-amino group increases electron density on the pyrimidine ring.
-
Methoxy Group (-OCH₃) : The 4-methoxy group is also an electron-donating group, further enriching the ring with electron density.
-
Combined Influence : The cumulative effect of these EDGs increases the electron density at the C5 position. This makes the C-Br bond more polarized and susceptible to oxidative addition by a Pd(0) catalyst, a crucial step in many cross-coupling reactions.[2]
-
-
Bond Dissociation Energy (BDE) : The BDE for a typical aryl C-Br bond is approximately 335 kJ/mol.[3] This value represents a moderately strong bond that necessitates catalytic activation for cleavage. The C-Br bond is weaker than a C-Cl bond but stronger than a C-I bond, offering a favorable balance of stability and reactivity for controlled, selective chemical transformations.[3][4]
Key Reactions Involving the C-Br Bond
The C-Br bond at the C5-position is predominantly functionalized via palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis for their efficiency and broad substrate scope.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions
The general order of reactivity for halogens in these reactions is I > Br > Cl, making the C-Br bond a prime site for selective coupling.[4]
-
Suzuki-Miyaura Coupling : This reaction forms new carbon-carbon (C-C) bonds by coupling the aryl bromide with an organoboron reagent (e.g., boronic acids or esters).[1][7] It is widely used for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1] The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[7]
-
Buchwald-Hartwig Amination : This powerful method constructs carbon-nitrogen (C-N) bonds by coupling the aryl bromide with a primary or secondary amine.[6][8] This reaction is indispensable in drug development, where arylamines are prevalent structures.[6] The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, coordination and deprotonation of the amine, and reductive elimination.[6][8]
-
Sonogashira Coupling : Used to form C-C bonds between aryl halides and terminal alkynes, this reaction employs a dual catalytic system of palladium and copper.[9] The resulting aryl alkynes are valuable intermediates in the synthesis of complex molecules and functional materials.[9][10]
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is dominant, the possibility of nucleophilic aromatic substitution should be considered. In SNAr reactions on halo-substituted pyridines and pyrimidines, reactivity is dictated by the stability of the anionic Meisenheimer complex intermediate.[11][12] Attack is favored at the electron-deficient 2- and 4-positions, which allow the negative charge to be delocalized onto a ring nitrogen atom.[11] For SNAr, the typical leaving group ability is F > Cl > Br > I.[12] Given that the bromine is at the C5-position and is a relatively poor leaving group for SNAr compared to fluorine, this pathway is significantly less favorable than palladium-catalyzed cross-coupling for functionalizing the C-Br bond in this substrate.
Factors Influencing C-Br Bond Reactivity
A logical diagram illustrating the key factors that determine the reactivity of the C-Br bond in palladium-catalyzed reactions.
Caption: Key factors influencing C-Br bond reactivity.
Quantitative Data Summary
The following tables summarize yields for key cross-coupling reactions. The data is derived from highly analogous substrates, such as 2-amino-5-bromo-4-methylpyridine and 5-bromo-2-methylpyridin-3-amine, and provides a strong predictive basis for the reactivity of this compound.[5][13]
Table 1: Suzuki-Miyaura Coupling of an Analogous Aminobromopyridine [13] Substrate: 5-bromo-2-methylpyridin-3-amine
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 |
Table 2: Buchwald-Hartwig Amination of an Analogous Aminobromopyridine [5] Substrate: 2-Amino-5-bromo-4-methylpyridine
| Entry | Amine | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Morpholine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 92 |
| 2 | Piperidine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 89 |
| 3 | Aniline | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 75 |
Table 3: Sonogashira Coupling of an Analogous Aminobromopyridine [5] Substrate: 2-Amino-5-bromo-4-methylpyridine
| Entry | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 85 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 90 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 78 |
Detailed Experimental Protocols
The following are generalized protocols for key cross-coupling reactions, adapted for this compound based on procedures for analogous compounds.[5][13][14]
Protocol 1: Suzuki-Miyaura Coupling[13]
-
Materials : this compound (1.0 eq), Arylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), Potassium phosphate (K₃PO₄) (2.5 eq), Anhydrous 1,4-dioxane, Degassed water.
-
Procedure :
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of substrate).
-
Stir the reaction mixture at 85-95 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination[5]
-
Materials : this compound (1.0 eq), Amine (1.2 eq), Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%), 1,3-Bis(diphenylphosphino)propane (dppp) or other suitable ligand (1.5 - 7.5 mol%), Sodium tert-butoxide (NaOtBu) (1.4 eq), Anhydrous toluene.
-
Procedure :
-
To a dry, sealable reaction tube under an inert atmosphere, add this compound, NaOtBu, Pd(OAc)₂, and the phosphine ligand.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
-
Protocol 3: Sonogashira Coupling[14]
-
Materials : this compound (1.0 eq), Terminal alkyne (1.2 eq), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%), Copper(I) iodide (CuI) (5-10 mol%), Triethylamine (Et₃N) (2.0 eq), Anhydrous solvent (e.g., DMF or THF).
-
Procedure :
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Visualizations: Workflows and Mechanisms
General Experimental Workflow for Cross-Coupling
The following diagram outlines a typical laboratory workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the key mechanistic steps of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Pivotal Role of 2-Amino-5-bromo-4-methoxypyrimidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Among the vast array of pyrimidine-based building blocks, 2-Amino-5-bromo-4-methoxypyrimidine stands out as a highly versatile intermediate with significant potential in the design and synthesis of novel therapeutic agents. Its strategic trifunctional nature, featuring a nucleophilic amino group, a readily displaceable methoxy group, and a bromine atom amenable to cross-coupling reactions, provides a rich platform for molecular elaboration. This technical guide delves into the potential applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors and other targeted therapies. This document provides an overview of its synthetic utility, potential biological targets, and detailed, adaptable experimental protocols for its derivatization.
Core Molecular Data
This compound is a substituted pyrimidine that serves as a key building block in organic synthesis.[1][2] Its physicochemical properties are summarized below, providing essential information for its handling and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₅H₆BrN₃O |
| Molecular Weight | 204.02 g/mol |
| CAS Number | 36082-45-8 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 118 °C |
| Storage Temperature | 2-8°C (protect from light) |
Synthetic Applications in Medicinal Chemistry
The unique arrangement of functional groups on the this compound core makes it a valuable precursor for the synthesis of diverse and complex molecular architectures. The 2-amino group, the 5-bromo substituent, and the 4-methoxy group each offer distinct opportunities for chemical modification.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These transformations are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. This versatility is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.[3]
Nucleophilic Aromatic Substitution
The 4-methoxy group can be susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles, including amines and thiols. This reactivity allows for the introduction of diverse side chains that can modulate the pharmacological properties of the resulting compounds, such as solubility, metabolic stability, and target binding affinity.
Derivatization of the Amino Group
The 2-amino group serves as a key hydrogen bond donor and can be crucial for interaction with biological targets, particularly the hinge region of kinases.[4] This amino group can be acylated, alkylated, or used as a handle to construct fused heterocyclic systems, further expanding the chemical space accessible from this versatile starting material.[3]
Potential Biological Targets and Therapeutic Areas
Derivatives of 2-aminopyrimidine are well-represented in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[5][6] The structural motifs accessible from this compound suggest its high potential in the development of targeted therapies.
Kinase Inhibition
The 2-aminopyrimidine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine core of ATP in the kinase hinge region.[4] By elaborating the this compound core through the synthetic strategies outlined above, it is possible to design potent and selective inhibitors of various kinases implicated in cancer and other diseases. For instance, analogs of the closely related 2-Amino-5-bromo-4-methylpyridine are known to be precursors for Polo-like kinase 4 (PLK4) inhibitors.[7]
Other Potential Targets
Beyond kinase inhibition, 2-aminopyrimidine derivatives have been reported to exhibit a broad range of biological activities, including:
-
Antimicrobial activity : The pyrimidine core is a key component of many antimicrobial agents.[5]
-
Antiviral activity : Certain 2-aminopyrimidine derivatives have shown promise as antiviral agents.[6]
-
Anti-inflammatory activity : Modulation of inflammatory pathways has been achieved with this class of compounds.[6]
The diverse biological activities of 2-aminopyrimidine derivatives underscore the potential of this compound as a starting point for the discovery of novel drugs targeting a wide array of biological targets.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of more complex molecules. These are generalized procedures and may require optimization for specific substrates.
Synthesis of this compound
While this compound is commercially available, a general understanding of its synthesis from simpler precursors is valuable. A common approach involves the bromination of a suitable 2-aminopyrimidine precursor. A representative procedure for the bromination of a similar 2-aminopyridine is provided below, which can be adapted.[8]
Objective: To synthesize this compound via electrophilic bromination of 2-Amino-4-methoxypyrimidine.
Materials:
-
2-Amino-4-methoxypyrimidine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Acetonitrile
Procedure:
-
Dissolve 2-Amino-4-methoxypyrimidine in DMF in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add a solution of NBS in DMF dropwise to the reaction mixture while maintaining the temperature.
-
Allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and then with acetonitrile to afford the purified product.
Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)
-
Potassium phosphate (2.5 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Stir the reaction mixture at 85-95 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Potential Applications and Workflows
The following diagrams, generated using Graphviz, illustrate the potential synthetic pathways and biological contexts for derivatives of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Stability of 2-Amino-5-bromo-4-methoxypyrimidine
This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Given the limited quantitative data in publicly accessible literature, this document also furnishes detailed, adaptable experimental protocols for determining these critical physicochemical parameters. These protocols are based on established methodologies for similar pyrimidine derivatives and general pharmaceutical compounds.
Core Physicochemical Properties
This compound is a substituted pyrimidine derivative. Its structure lends itself to applications as a chemical intermediate and building block in the synthesis of more complex molecules.[1][2] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆BrN₃O | [1][2] |
| Molecular Weight | 204.02 g/mol | [1] |
| CAS Number | 36082-45-8 | [1][2] |
| Appearance | Colorless to light yellow solid | [1] |
| Melting Point | 118°C or 130-135°C | [1] |
| IUPAC Name | 5-bromo-4-methoxy-pyrimidin-2-amine | [1] |
| Density | 1.723 g/cm³ | [1] |
| Boiling Point | 364.794°C at 760 mmHg | [1] |
| Flash Point | 174.421°C | [1] |
Solubility Profile
A thorough review of scientific literature indicates a lack of quantitative solubility data for this compound. The available information is qualitative and summarized in the table below. The determination of quantitative solubility in a range of pharmaceutically relevant solvents is essential for its application in drug development, including for reaction kinetics, purification, and formulation.[3]
| Solvent | Qualitative Solubility | Reference |
| Water | Insoluble | [1] |
| Chloroform | Soluble | [1] |
| Methanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
Experimental Protocol for Solubility Determination
To address the absence of quantitative data, the following detailed protocols for determining both thermodynamic and kinetic solubility are provided. These are standard methods adapted for pyrimidine derivatives.[3][4][5]
Thermodynamic (Equilibrium) Solubility Protocol
This method, also known as the shake-flask protocol, establishes the equilibrium solubility of a compound.[4][5]
Objective: To determine the saturation solubility of this compound in a selected solvent at specific temperatures.
Materials and Reagents:
-
This compound (solid powder)
-
Selected test solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure enough solid is present so that some remains undissolved at the end of the experiment.[4]
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a syringe filter.[4] This step is critical to avoid including solid particles in the analysis.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the test solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Accurately dilute a sample of the saturated supernatant and measure its concentration using the established calibration curve.[4]
-
-
Calculation: Calculate the concentration of the original saturated solution, accounting for any dilution. Express the solubility in units such as mg/mL or mol/L.
Stability Profile and Testing Protocol
Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] This data is used to establish a re-test period or shelf life and recommend storage conditions.[7]
General Principles of Stability
The stability of a pharmaceutical compound depends on both environmental factors and product-related factors.[7] Key aspects to evaluate include:
-
Physical Stability: Changes in appearance, color, melting point, and particle size.
-
Chemical Stability: Degradation of the active substance, formation of impurities. Assays should be stability-indicating, meaning they can detect changes in the compound's potency and purity.[8]
-
Microbiological Stability: For non-sterile products, ensuring microbial growth remains within acceptable limits.
Stability Testing Protocol
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[6][9][10]
Objective: To evaluate the stability of this compound under various environmental conditions over time.
Materials and Equipment:
-
This compound
-
Appropriate container-closure system that simulates the proposed packaging for storage and distribution.[10]
-
Calibrated stability chambers capable of controlling temperature and relative humidity (RH).
-
Analytical instrumentation for quantification and impurity profiling (e.g., HPLC, LC-MS).
-
Instrumentation for physical characterization (e.g., DSC for melting point, FT-IR for structural integrity).
Procedure:
-
Batch Selection: Use at least two or three primary batches of the compound for the formal stability study.[9][10]
-
Storage Conditions: Store the samples in the stability chambers under the following long-term and accelerated conditions:
-
Testing Frequency:
-
Analytical Testing: At each time point, test the samples for relevant attributes, which should cover physical, chemical, and microbiological properties as appropriate.[10] This includes:
-
Assay: Quantification of the active substance.
-
Impurities: Detection and quantification of degradation products.
-
Appearance: Visual inspection for any physical changes.
-
-
Evaluation: Analyze the data to establish a stability profile. If the product is stable for 6 months under accelerated conditions, a tentative shelf life of 24 months can be assigned, provided it is supported by long-term data.[7][9]
Relevant Biological Pathways
Pyrimidine derivatives are foundational scaffolds in drug discovery, exhibiting a wide spectrum of biological activities.[11] While specific signaling pathways for this compound are not detailed in the literature, the general pyrimidine biosynthesis pathway is fundamental to its biological context. Furthermore, the pathway for a structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, is presented as an illustrative example of how such molecules can be utilized in targeted therapies.
De Novo Pyrimidine Biosynthesis Pathway
Purines and pyrimidines can be synthesized through de novo pathways, which use amino acids and ribose in a series of enzymatic reactions.[12] This pathway is essential for creating the building blocks of DNA and RNA.
Example Pathway: PLK4 Inhibition by a Pyrimidine Derivative
Structurally related compounds like 2-Amino-5-bromo-4-methylpyridine serve as critical building blocks for kinase inhibitors, a class of targeted cancer therapy drugs.[13] One key target is Polo-like kinase 4 (PLK4), a primary regulator of centriole duplication, which is essential for cell division.[13] Overexpression of PLK4 is common in many cancers.[13] Derivatives of the aminopyrimidine scaffold are designed to fit into the ATP-binding pocket of PLK4, inhibiting its kinase activity and disrupting the downstream signaling that controls cell division.[13]
References
- 1. chembk.com [chembk.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. www3.paho.org [www3.paho.org]
- 8. qualityhub.com [qualityhub.com]
- 9. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
2-Amino-5-bromo-4-methoxypyrimidine: A Core Scaffold for Novel Agrochemical Development
An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals
Introduction
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Pyrimidine derivatives have long been a fertile ground for the discovery of new active ingredients, owing to their versatile chemical nature and broad spectrum of biological activities.[1] Within this chemical class, 2-Amino-5-bromo-4-methoxypyrimidine stands out as a key building block with significant potential for the development of next-generation fungicides, herbicides, and insecticides. Its strategic substitution pattern—an amino group at the 2-position, a bromine atom at the 5-position, and a methoxy group at the 4-position—offers multiple avenues for synthetic elaboration and the introduction of diverse pharmacophores. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of derivatives of this compound, offering a roadmap for its application in novel agrochemical discovery.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its subsequent derivatization are critical steps in the exploration of its agrochemical potential. While a direct, one-pot synthesis of the core compound is not extensively documented, a plausible and efficient multi-step synthetic route can be devised based on established methodologies for related pyrimidine derivatives.
A likely synthetic pathway commences with the bromination of a suitable pyrimidine precursor, followed by the introduction of the methoxy and amino groups. For instance, a common strategy involves the bromination of 2-aminopyrimidine using N-bromosuccinimide (NBS) in a solvent such as acetonitrile.[2] Subsequent functionalization at the 4-position can be achieved through chlorination followed by nucleophilic substitution with sodium methoxide.
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is a proposed synthetic route based on analogous chemical transformations.
Step 1: Synthesis of 2-Amino-5-bromopyrimidine
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine in acetonitrile.
-
Bromination: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise while stirring. The reaction should be carried out in the dark to prevent radical side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The residue is then washed with water and filtered to obtain the crude product.
-
Purification: The crude 2-Amino-5-bromopyrimidine can be purified by recrystallization from a suitable solvent.
Step 2: Synthesis of 2-Amino-5-bromo-4-chloropyrimidine
-
Reaction Setup: Suspend 2-Amino-5-bromopyrimidine in phosphorus oxychloride (POCl₃).
-
Chlorination: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC.
-
Work-up: After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base, such as sodium bicarbonate.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve 2-Amino-5-bromo-4-chloropyrimidine in methanol.
-
Methoxylation: Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the final product, this compound, which can be further purified by column chromatography or recrystallization.
Agrochemical Activity and Data
Derivatives of this compound have demonstrated promising activity across fungicidal, herbicidal, and insecticidal domains. The following tables summarize the available quantitative data for representative derivatives.
Table 1: Fungicidal and Insecticidal Activity of a 5-Bromo-pyrimidin-4-amine Derivative
| Compound ID | Target Organism | Biological Activity | Value | Reference Compound | Reference Value |
| U8 | Mythimna separata (Armyworm) | LC₅₀ (mg/L) | 4.22 ± 0.47 | Flufenerim | 3.14 ± 0.73 |
| U8 | Pseudoperonospora cubensis (Downy Mildew) | EC₅₀ (mg/L) | 30.79 ± 2.21 | Azoxystrobin | 3.18 ± 0.21 |
Compound U8: 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine
Table 2: Herbicidal Activity of Related Pyrimidine Derivatives
| Compound Class | Target Weed | Biological Activity | Value (Inhibition Rate %) | Concentration |
| Phenylpyrimidine-5-carboxylate derivative | Raphanus sativus | Pre-emergent inhibition | Noticeable | Not specified |
| Pyrimidine-biphenyl hybrid (4aa) | Descurainia sophia | Post-emergent activity | High | 0.235 - 0.94 g ai/ha |
| Pyrimidine-biphenyl hybrid (4bb) | Ammannia arenaria | Post-emergent activity | High | 0.235 - 0.94 g ai/ha |
| Pyrimidine thiourea derivative (4d) | Brassica napus | Root growth inhibition | 81.5 | 100 mg/L |
| Pyrimidine thiourea derivative (4f) | Digitaria adscendens | Root growth inhibition | 81.0 | 100 mg/L |
Experimental Protocols for Agrochemical Screening
Detailed and standardized bioassays are essential for the evaluation of novel compounds derived from this compound.
Protocol 1: In Vitro Fungicidal Activity Assay (Poison Plate Technique)
-
Compound Preparation: Dissolve the test compounds in a minimal amount of a suitable solvent (e.g., DMSO).
-
Media Preparation: Prepare potato dextrose agar (PDA) and sterilize. While the agar is still molten, add the test compound solution to achieve the desired final concentration.
-
Inoculation: Place a mycelial plug of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum) in the center of the solidified agar plate containing the test compound.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.
-
Data Collection: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition relative to a control plate containing only the solvent.
-
Data Analysis: Determine the EC₅₀ value (the concentration that causes 50% inhibition of fungal growth) by testing a range of concentrations and using probit analysis.
Protocol 2: Pre-emergence Herbicidal Activity Assay
-
Planting: Fill pots with a standardized soil mix and sow seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli).
-
Compound Application: Prepare solutions of the test compounds at various concentrations. Apply the solutions evenly to the soil surface of the pots.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Data Collection: After a set period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).
-
Data Analysis: Determine the GR₅₀ value (the concentration that causes a 50% reduction in plant growth) by harvesting and weighing the above-ground biomass and performing a dose-response analysis.[3]
Protocol 3: Insecticidal Activity Assay (Leaf-Dip Bioassay)
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent containing a surfactant.
-
Leaf Treatment: Dip leaves of a host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a set time and allow them to air dry.
-
Insect Infestation: Place the treated leaves in a petri dish or other suitable container and introduce a known number of target insect larvae (e.g., 10-20).
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Data Collection: Assess larval mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ value (the concentration that kills 50% of the test population) using probit analysis.
Mechanisms of Action and Discovery Workflow
The development of novel agrochemicals from this compound follows a structured workflow, from initial synthesis to the identification of the mechanism of action.
The biological activity of pyrimidine derivatives is often attributed to their ability to inhibit specific enzymes in target organisms. For agrochemicals derived from this compound, several potential mechanisms of action are of interest.
Herbicidal Mode of Action: Inhibition of Amino Acid Synthesis
A prominent mode of action for pyrimidine-based herbicides is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4] Inhibition of ALS leads to a deficiency in these essential amino acids, thereby halting protein synthesis and cell division, ultimately resulting in plant death.
A novel herbicidal mode of action recently identified for some heterocyclic compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway in plants.[5][6]
Fungicidal Mode of Action: Disruption of Fungal Cell Membranes
Many pyrimidine fungicides function by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By targeting key enzymes in the ergosterol biosynthesis pathway, these compounds compromise the integrity and function of the cell membrane, leading to leakage of cellular contents and ultimately, fungal cell death.
Insecticidal Mode of Action: Disruption of the Nervous System
The insect nervous system is a primary target for many insecticides. Some pyrimidine derivatives act as acetylcholinesterase (AChE) inhibitors.[7] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect.[8][9]
Conclusion
This compound represents a highly promising and versatile scaffold for the development of novel agrochemicals. Its amenability to a wide range of chemical modifications allows for the generation of diverse libraries of compounds with potential fungicidal, herbicidal, and insecticidal properties. The data presented herein on the biological activities of its derivatives, coupled with the outlined experimental protocols and potential mechanisms of action, provide a solid foundation for further research and development in this area. The systematic exploration of the structure-activity relationships of compounds derived from this core structure is a promising strategy for the discovery of next-generation crop protection solutions that are both effective and sustainable.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agroorbit.com [agroorbit.com]
- 9. epa.gov [epa.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-5-bromo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 2-Amino-5-bromo-4-methoxypyrimidine, a valuable intermediate for the development of novel therapeutics and other biologically active molecules. The proposed synthesis involves the regioselective bromination of 2-Amino-4-methoxypyrimidine using N-Bromosuccinimide (NBS) as the brominating agent. This method is based on established procedures for analogous compounds and is expected to be efficient, offering high selectivity for the desired product.[1][2] This protocol is designed for ease of use in a standard laboratory setting.
Introduction
Substituted pyrimidines are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery. The presence of amino, bromo, and methoxy functional groups on the pyrimidine scaffold of this compound offers multiple avenues for further chemical modification, making it a versatile building block. The bromine atom, in particular, serves as a key handle for introducing molecular diversity through various cross-coupling reactions. The synthesis described herein is an electrophilic aromatic substitution, where the electron-rich pyrimidine ring is brominated at the 5-position, activated by the electron-donating amino group.[1]
Reaction Scheme
The synthesis proceeds via the electrophilic bromination of 2-Amino-4-methoxypyrimidine with N-Bromosuccinimide (NBS) in a suitable solvent such as N,N-Dimethylformamide (DMF).
Starting Material: 2-Amino-4-methoxypyrimidine Reagent: N-Bromosuccinimide (NBS) Product: this compound
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 2-Amino-4-methoxypyrimidine | C₅H₇N₃O | 125.13 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.0 - 1.1 |
| This compound | C₅H₆BrN₃O | 204.02 | - |
Expected Yield: Based on analogous reactions, the expected yield is anticipated to be in the range of 75-85%.[3][4]
Experimental Protocol
Materials and Reagents:
-
2-Amino-4-methoxypyrimidine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Acetonitrile
-
Ice bath
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Dropping funnel
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-methoxypyrimidine (1.0 eq) in anhydrous DMF.
-
Cool the resulting solution in an ice bath to 0-5 °C with continuous stirring.
-
-
Addition of Brominating Agent:
-
Prepare a solution of N-Bromosuccinimide (1.0-1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methoxypyrimidine over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.
-
-
Reaction:
-
After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold deionized water.
-
A solid precipitate of the crude product is expected to form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with deionized water.[3][4]
-
-
Purification:
-
Dry the crude product under vacuum.
-
Further purify the solid by washing with cold acetonitrile to remove any unreacted starting material and soluble impurities.[4]
-
Filter the purified solid and dry it under vacuum to obtain the final product, this compound.
-
Disclaimer: This is a proposed synthesis protocol based on established procedures for structurally similar compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions to achieve the desired outcome.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in many pharmaceutical agents.[1] This document provides a detailed protocol for the Suzuki coupling of 2-Amino-5-bromo-4-methoxypyrimidine with various aryl and heteroaryl boronic acids. This reaction is pivotal for the synthesis of substituted aminopyrimidines, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules, including kinase inhibitors used in oncology.[2]
The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached halogen atoms towards palladium-catalyzed cross-coupling reactions.[2] The presence of the amino group on the pyrimidine ring can influence the substrate's reactivity, necessitating carefully optimized reaction conditions to achieve high yields and purity.[1] These application notes offer a comprehensive guide, including a summary of reaction conditions from analogous systems, a detailed experimental protocol, and a visual representation of the experimental workflow.
Quantitative Data: Summary of Reaction Conditions for Analogous Suzuki Couplings
While specific data for this compound is not extensively published, the following table summarizes typical conditions used for the Suzuki coupling of structurally similar brominated pyrimidine and pyridine derivatives, providing a strong basis for reaction optimization.
| Catalyst System | Ligand (if applicable) | Base | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 85-95 | 12-24 | 78-88 | [3] |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane / H₂O (2:1) | 100 | 0.25 | ~81 | [4][5] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | Not Specified | Good | [6] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 100-110 | 12-24 | Expected High | [3][7] |
| Pd-PEPPSI-IPr | - | K₂CO₃ | Anhydrous THF | 60-80 | 4-12 | Not Specified | [3] |
| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | 1,4-Dioxane / H₂O | Not Specified | Not Specified | Excellent | [7] |
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid, based on established procedures for analogous compounds.[1][3][8]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).[1]
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][2]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv.).[1] Subsequently, add the anhydrous, degassed organic solvent (e.g., 1,4-dioxane) and degassed water, typically in a 4:1 to 10:1 ratio.[2][3]
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.[2][3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within 2-24 hours.[1][8]
-
Work-up:
-
Cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with an organic solvent such as ethyl acetate.[2]
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.[1]
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-5-aryl-4-methoxypyrimidine product.[1]
Microwave-Assisted Protocol:
For accelerated reaction times, microwave irradiation can be employed.
-
To a microwave reaction vessel, add the this compound, arylboronic acid, palladium catalyst, and base.[9]
-
Add the degassed solvent system and seal the vessel.[9]
-
Purge with an inert gas for 10-15 minutes.[9]
-
Place the vessel in a microwave reactor and heat to the desired temperature (typically 100-150 °C) for 10-30 minutes.[9]
-
After cooling, proceed with the work-up and purification as described above.[9]
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-methoxypyrimidine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of a bromine atom at the C5 position, an amino group at the C2 position, and a methoxy group at the C4 position offers multiple points for chemical modification.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] For a substrate like this compound, these reactions provide a powerful platform for introducing a wide array of molecular fragments at the C5 position, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
These application notes provide detailed protocols and comparative data for several key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The methodologies outlined are designed to serve as a practical guide for the synthesis of novel pyrimidine derivatives with potential therapeutic applications.
General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The mechanism for most palladium-catalyzed cross-coupling reactions proceeds through a similar catalytic cycle.[1][3] The cycle typically involves a Pd(0) species as the active catalyst. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[1]
-
Transmetalation (for Suzuki, Sonogashira, Stille) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig, Heck): The coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, or the amine/alkene coordinates to the palladium.[3]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron compound (e.g., a boronic acid or ester) with an organic halide.[3][4] It is particularly valuable in medicinal chemistry for synthesizing biaryl and heteroaryl structures.[3] For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 5-position.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling. The data is adapted from studies on structurally analogous aminobromopyridines and serves as a strong starting point for optimization.[4][5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | ~85[5] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | ~82[5] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | ~88[5] |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | ~78[5] |
| 5 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 12-24 | Expected High[5] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[5]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[5]
-
Evacuate and backfill the flask with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.[4]
-
Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the starting material).[5][6]
-
Stir the reaction mixture vigorously at 85-95 °C.[5]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-methoxy-5-arylpyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] It is a highly versatile method for synthesizing arylamines from aryl halides and a broad range of primary or secondary amines.[2][7] This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.
Data Presentation: Buchwald-Hartwig Amination Conditions
The following table outlines representative conditions for the Buchwald-Hartwig amination, adapted from protocols for similar aminobromopyridines.[1][6]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12-18 | High |
| 2 | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 16 | High |
| 3 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 18 | Moderate-High |
| 4 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS | Dioxane | 100 | 12 | High |
| 5 | Dimethylamine (2M in THF) | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 80-110 | 12-16 | High[1] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N coupling of this compound.[1][6]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)
-
Phosphine Ligand (e.g., Xantphos, SPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
Sealed tube or pressure vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry sealed tube with the palladium precursor, phosphine ligand, and sodium tert-butoxide.[6][7]
-
Add this compound and the amine.[8]
-
Add anhydrous, degassed toluene via syringe.[8]
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[8]
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[8][9] This reaction is highly effective for synthesizing alkynyl-substituted pyrimidines, which are valuable intermediates in organic synthesis and drug discovery.
Data Presentation: Sonogashira Coupling Conditions
This table provides typical conditions for the Sonogashira coupling, based on protocols for related bromopyridines.[6][8]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 65 | 12 | High[8][10] |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | DMF | 80 | 6 | High |
| 3 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | High[6] |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | i-Pr₂NH | Dioxane | 70 | 8 | Moderate-High |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of this compound.[6][8]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[8]
-
Add anhydrous THF and triethylamine via syringe.[8]
-
Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.[8]
-
Heat the reaction mixture to 65 °C with vigorous stirring.[10]
-
Monitor the reaction by TLC until the starting material is consumed (typically 12 hours).[10]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.[10]
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[10]
Heck Coupling
The Mizoroki-Heck reaction is a palladium-catalyzed method for C-C bond formation between an unsaturated halide and an alkene.[11] This reaction is a powerful tool for the vinylation of aryl halides, producing substituted alkenes that are valuable synthetic intermediates.[11][12]
Data Presentation: Heck Coupling Conditions
The following table summarizes representative conditions for the Heck coupling of this compound with various alkenes, adapted from analogous systems.[6]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | - | Et₃N | DMF | 100 | 16 | High[6] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMA | 120 | 12 | High |
| 3 | Acrylonitrile | Pd(OAc)₂ (1) | - | Et₃N | DMF | 100 | 18 | Moderate-High[6] |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc | NMP | 130 | 24 | Moderate |
Additives like Tetrabutylammonium bromide (TBAB) may be required.[6]
Experimental Protocol: Heck Coupling
This protocol provides a general procedure for the Heck coupling reaction.[6]
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., styrene, 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.6 eq) (optional, but often beneficial)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave vial or sealed tube
Procedure:
-
In a microwave vial or sealed tube, combine this compound, the alkene, Pd(OAc)₂, and TBAB (if used).[6]
-
Add anhydrous DMF and triethylamine.[6]
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[6]
Visualizations of Workflow and Logic
Typical Experimental Workflow
Diversification via Cross-Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Application Note: Purification of 2-Amino-5-bromo-4-methoxypyrimidine by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-bromo-4-methoxypyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex pharmaceutical compounds. The purity of this intermediate is critical, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potential toxicological risks. Recrystallization is a robust and widely adopted technique for purifying solid organic compounds.[1][2] The underlying principle of this method is the difference in solubility between the target compound and its impurities in a selected solvent at different temperatures.[3][4] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms highly ordered crystals, while impurities are retained in the surrounding solution (mother liquor).[1][2] This application note provides a detailed protocol for the purification of this compound using recrystallization.
Data Presentation: Solvent System Selection
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[3] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] While specific quantitative solubility data for this compound is not extensively available in the literature, preliminary information suggests solubility in organic solvents like methanol, chloroform, and dimethyl sulfoxide, with insolubility in water.[6] The following table summarizes potential solvent systems based on the properties of analogous substituted pyrimidines and general recrystallization principles.[7]
Note: The data presented below are typical values for similar compounds and should be used as a starting point. Experimental optimization is essential to achieve the best results for this compound.
| Solvent System | Typical Recovery Yield (%) | Purity Achieved (%) | Notes |
| Methanol | 80-90 | >98 | A good starting solvent for many pyrimidine derivatives.[7] |
| Ethanol | 80-90 | >98 | A common and effective solvent for recrystallizing polar organic compounds.[7][8] |
| Isopropanol | 75-85 | >97 | Less volatile than ethanol, may provide better crystal growth. |
| Acetonitrile | 70-85 | >97 | Can be effective for washing impurities from the crude product.[9][10] |
| Ethanol/Water | 85-95 | >98 | The addition of water as an anti-solvent can significantly decrease solubility at room temperature and improve yield.[1] |
| Ethyl Acetate/Heptane | 70-80 | >96 | A suitable non-polar/polar aprotic solvent system for compounds with intermediate polarity.[11] |
Experimental Protocols
Safety Precautions: Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Small-Scale Solvent Screening
This protocol helps identify the optimal solvent or solvent system before committing to a large-scale purification.
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol) dropwise, starting with 0.5 mL. Agitate the mixture to assess solubility at room temperature. An ideal solvent will show poor solubility.
-
Heating: If the compound is not soluble at room temperature, gently heat the test tube in a water or sand bath while stirring. Continue adding the solvent in small portions until the solid completely dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Evaluation: The best solvent is one that dissolves the compound completely when hot in a reasonable volume of solvent and yields a large quantity of crystalline solid upon cooling.
Protocol 2: Bulk Recrystallization (Single-Solvent Method)
This protocol outlines the procedure for purifying the bulk material based on the results from the solvent screening.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring until it begins to boil. Continue adding small portions of the hot solvent until the solid is completely dissolved, aiming for a saturated solution. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, perform a hot gravity filtration. To do this, pre-heat a funnel and a new flask containing a small amount of boiling solvent. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. This step prevents the desired product from crystallizing prematurely on the filter paper.
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once the flask has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[2]
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Allow air to be drawn through the crystals on the filter for several minutes to partially dry them. Then, transfer the purified crystals to a watch glass or drying dish and dry them completely in a vacuum oven until a constant weight is achieved.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidines from 2-Amino-5-bromo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous compounds with a wide array of pharmacological activities. These activities include potent and selective inhibition of various protein kinases, positioning this class of compounds as promising candidates for the development of novel therapeutics, particularly in oncology.[1][2][3][4] Derivatives of pyrimido[4,5-d]pyrimidine have demonstrated significant potential as anticancer agents, primarily through the inhibition of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), key regulators of the cell cycle and signaling pathways often dysregulated in cancer.[1][5][6][7][8]
2-Amino-5-bromo-4-methoxypyrimidine is a versatile and readily available building block for the synthesis of diverse heterocyclic systems.[9][10] Its strategic functionalization, featuring a nucleophilic amino group, a methoxy group, and a bromine atom amenable to various cross-coupling reactions, provides a powerful platform for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the synthesis of pyrimido[4,5-d]pyrimidine derivatives starting from this compound, with a focus on their potential as kinase inhibitors.
Synthetic Strategy
A plausible and efficient synthetic route to pyrimido[4,5-d]pyrimidines from this compound involves a multi-step sequence. The general strategy involves the initial conversion of the starting material into a more elaborate pyrimidine intermediate, followed by a cyclization step to form the fused pyrimido[4,5-d]pyrimidine core. A common and effective approach is the construction of a 6-aminouracil derivative from the starting 2-aminopyrimidine, which then undergoes cyclization to furnish the desired scaffold.[11]
The bromine atom at the 5-position offers a handle for introducing diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These reactions can be performed either on the starting material or at a later stage on the pyrimido[4,5-d]pyrimidine core to generate a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of an N-(5-bromo-4-methoxy-pyrimidin-2-yl)urea Intermediate
This protocol describes the synthesis of a key urea intermediate from this compound, which can subsequently be used to construct the pyrimido[4,5-d]pyrimidine ring.
Materials:
-
This compound
-
Trichloroacetyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Sodium methoxide solution (25 wt% in methanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add trichloroacetyl isocyanate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude residue in methanol and add a solution of sodium methoxide in methanol (2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to afford the desired N-(5-bromo-4-methoxy-pyrimidin-2-yl)urea.
Protocol 2: Cyclization to form the Pyrimido[4,5-d]pyrimidine-2,4-dione Core
This protocol outlines the intramolecular cyclization of the urea intermediate to form the fused pyrimidine ring.
Materials:
-
N-(5-bromo-4-methoxy-pyrimidin-2-yl)urea
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Add the N-(5-bromo-4-methoxy-pyrimidin-2-yl)urea (1.0 eq) to polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the reaction mixture to 100-120 °C and stir for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude 7-bromo-5-methoxypyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Palladium-Catalyzed Cross-Coupling for Derivatization
The bromine atom on the pyrimido[4,5-d]pyrimidine core can be utilized for further functionalization via Suzuki coupling.
Materials:
-
7-bromo-5-methoxypyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the 7-bromo-5-methoxypyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst and the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 7-aryl-5-methoxypyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
Data Presentation
Pyrimido[4,5-d]pyrimidine derivatives have shown potent inhibitory activity against various kinases. The following tables summarize the inhibitory concentrations (IC₅₀) of representative compounds from the literature.
Table 1: Inhibitory Activity of Pyrimido[4,5-d]pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs). [1]
| Compound | CDK2 IC₅₀ (µM) | CDK4 IC₅₀ (µM) |
| 7a | 0.31 | >10 |
| 7d | 1.25 | >10 |
| 7e | 0.25 | 1.2 |
| 7f | 0.05 | 0.86 |
| Roscovitine (Ref.) | 0.45 | 0.9 |
Table 2: Inhibitory Activity of Pyrimido[5,4-d]pyrimidine Derivatives against EGFR. [12]
| Compound | EGFR IC₅₀ (nM) |
| 5c | 20-30 |
| 5d | 20-30 |
| 5g | <10 |
| 5i | <10 |
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for pyrimido[4,5-d]pyrimidines.
Signaling Pathway
Caption: EGFR and CDK signaling pathways inhibited by pyrimido[4,5-d]pyrimidines.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro cytotoxic effects of novel pyrimidine derivatives on cancer cell lines. The described methodologies are fundamental in early-stage drug discovery and development for identifying potential therapeutic candidates.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] Many pyrimidine-based compounds exert their cytotoxic effects by interfering with essential cellular processes such as DNA synthesis, cell cycle progression, and signal transduction pathways, often leading to apoptosis or programmed cell death.[2][3][4] This document outlines two robust and widely used colorimetric assays for assessing in vitro cytotoxicity: the MTT assay and the Sulforhodamine B (SRB) assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.[5]
The Sulforhodamine B (SRB) assay is a method used for cell density determination, based on the measurement of cellular protein content.[7] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[8]
Data Presentation
The cytotoxic activity of the pyrimidine derivatives is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. The results are summarized in a clear and structured table for easy comparison.
Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) ± SD |
| PYR-001 | MCF-7 (Breast) | MTT | 48 | 15.2 ± 1.8 |
| PYR-001 | HeLa (Cervical) | MTT | 48 | 22.5 ± 2.5 |
| PYR-001 | A549 (Lung) | SRB | 48 | 18.9 ± 2.1 |
| PYR-002 | MCF-7 (Breast) | MTT | 48 | 5.8 ± 0.7 |
| PYR-002 | HeLa (Cervical) | MTT | 48 | 8.1 ± 1.0 |
| PYR-002 | A549 (Lung) | SRB | 48 | 6.5 ± 0.9 |
| Doxorubicin (Control) | MCF-7 (Breast) | MTT | 48 | 0.9 ± 0.1 |
| Doxorubicin (Control) | HeLa (Cervical) | MTT | 48 | 1.2 ± 0.2 |
| Doxorubicin (Control) | A549 (Lung) | SRB | 48 | 1.0 ± 0.15 |
SD: Standard Deviation from three independent experiments.
Experimental Protocols
Here are detailed methodologies for the MTT and SRB cytotoxicity assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Pyrimidine derivatives stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth.
-
Determine cell viability and density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[10]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivatives in a serum-free medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known cytotoxic drug like doxorubicin). Also, include wells with medium only as a blank.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Sulforhodamine B (SRB) Assay
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Pyrimidine derivatives stock solutions (in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution (10 mM, pH 10.5)
-
Acetic acid, 1% (v/v)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Seeding densities may range from 5,000 to 20,000 cells per well.[8]
-
-
Cell Fixation:
-
After the desired incubation period with the compounds, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant and wash the wells five times with 1% acetic acid to remove excess TCA and unbound dye.[9]
-
After the final wash, allow the plate to air-dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
-
Washing:
-
Quickly wash the wells four times with 1% acetic acid to remove unbound SRB dye.[8]
-
Allow the plate to air-dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[13]
-
Shake the plate on an orbital shaker for 10 minutes to ensure the dye is completely dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 565 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Visualization of Experimental Workflow and Signaling Pathways
Diagrams illustrating the experimental workflow and relevant signaling pathways can aid in understanding the experimental design and the potential mechanisms of action of the pyrimidine derivatives.
Caption: Experimental workflow for in vitro cytotoxicity assay.
Caption: Simplified overview of apoptotic signaling pathways.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. jrasb.com [jrasb.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. zellx.de [zellx.de]
Application Notes and Protocols for Monitoring 2-Amino-5-bromo-4-methoxypyrimidine Reactions by TLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-methoxypyrimidine is a key intermediate in the synthesis of various biologically active compounds. Monitoring the progress of chemical reactions involving this substrate is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the desired product. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique widely used for this purpose. These application notes provide a detailed protocol for developing a TLC method and monitoring reactions involving this compound.
Principle of Thin-Layer Chromatography (TLC)
TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or mixture of solvents). The separation is based on the polarity of the compounds. Less polar compounds travel further up the TLC plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and travel shorter distances, leading to a lower Rf.
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates are recommended as they contain a fluorescent indicator that allows for visualization of UV-active compounds.
-
Developing Chamber: A glass chamber with a lid.
-
Spotting Capillaries: Fine glass capillaries for applying the sample to the TLC plate.
-
Solvents: HPLC grade solvents for the mobile phase (e.g., ethyl acetate, hexanes, dichloromethane, methanol).
-
Visualization Agents:
-
UV lamp (254 nm)
-
Iodine chamber
-
Potassium permanganate stain
-
Ninhydrin stain (for primary/secondary amines)
-
-
Reaction Mixture: Aliquots taken from the reaction at different time points.
-
Reference Standard: A solution of the starting material, this compound.
Protocol 1: Development of a TLC Method
A systematic approach is necessary to determine the optimal mobile phase for monitoring a specific reaction.
-
Stationary Phase Selection: For most pyrimidine derivatives, silica gel is a suitable stationary phase.
-
Initial Solvent System Selection: Start with a binary solvent system of a non-polar solvent and a polar solvent. Common starting points for pyrimidine derivatives include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[1]
-
Solvent Polarity Optimization:
-
Prepare several mobile phases with varying ratios of the selected solvents (e.g., 9:1, 8:2, 7:3, 5:5 hexanes:ethyl acetate).
-
Spot the starting material, this compound, on separate TLC plates.
-
Develop the plates in each of the prepared mobile phases.
-
The ideal solvent system should provide an Rf value for the starting material between 0.2 and 0.4, allowing for clear separation from both less polar by-products and more polar products.[1]
-
-
Modifier Addition (if necessary): Pyrimidine compounds can sometimes exhibit "tailing" or streaking on silica gel TLC plates due to the basicity of the nitrogen atoms. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.
Protocol 2: Monitoring a Reaction by TLC
Once an optimal TLC method is developed, it can be used to monitor the progress of the reaction.
-
Sample Preparation:
-
At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture.
-
Dilute the aliquot with a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
-
TLC Plate Preparation:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture at different time points (R1, R2, etc.).
-
-
Spotting:
-
Using a clean capillary tube for each sample, spot a small amount of the diluted starting material solution in the 'SM' lane.
-
In the 'C' lane, spot the starting material first, and then spot the reaction mixture directly on top of it.
-
In the 'R' lanes, spot the diluted reaction mixture aliquots.
-
-
Development:
-
Place the prepared TLC plate in a developing chamber containing the optimized mobile phase. Ensure the solvent level is below the baseline.
-
Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm and circle the observed spots with a pencil.
-
If compounds are not UV-active or for further confirmation, use a chemical stain. For compounds with amino groups, a ninhydrin stain can be effective. Alternatively, iodine vapor or a potassium permanganate stain can be used as general-purpose visualization agents.
-
-
Interpretation:
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the disappearance of the starting material spot and the appearance of new product spot(s) over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
-
Data Presentation
The following table provides an example of how to summarize the TLC data for monitoring a hypothetical reaction of this compound to a more polar product.
| Compound | Mobile Phase (Hexanes:Ethyl Acetate) | Rf Value | Visualization Method |
| This compound (SM) | 7:3 | 0.35 | UV (254 nm), Iodine |
| Product | 7:3 | 0.20 | UV (254 nm), Iodine |
| Non-polar impurity | 7:3 | 0.60 | UV (254 nm) |
Visualizations
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring a chemical reaction using Thin-Layer Chromatography.
Logical Relationship for TLC Method Development
Caption: Logical workflow for the development of a suitable TLC method.
References
Application Notes and Protocols: Synthesis and Evaluation of 2-Amino-5-bromo-4-methoxypyrimidine Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-amino-5-bromo-4-methoxypyrimidine and its derivatives, along with protocols for evaluating their potential as anticancer agents. The unique structural features of this pyrimidine scaffold make it a valuable building block for the development of targeted cancer therapeutics.
Introduction
Substituted pyrimidines are a well-established class of heterocyclic compounds with a broad range of biological activities, including significant potential in oncology. The this compound core, in particular, offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening. The presence of the bromine atom at the 5-position facilitates various cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR). The amino group at the 2-position and the methoxy group at the 4-position also play crucial roles in the interaction of these molecules with their biological targets. Derivatives of similar 2-aminopyrimidine scaffolds have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.
Data Presentation: In Vitro Anticancer Activity of Substituted Pyrimidine Derivatives
The following tables summarize the in vitro cytotoxic activity of various substituted pyrimidine and related heterocyclic derivatives against a panel of human cancer cell lines. This data is provided to illustrate the potential of this class of compounds in cancer research.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 1 | Thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 13.42 |
| 2 | Thieno[2,3-d]pyrimidine | MDA-MB-231 (Breast) | 52.56 |
| 3 | 4-Substituted 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine | MCF-7 (Breast) | 8.80 |
| 4 | 4-Substituted 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine | MCF-7 (Breast) | 7.45 |
| 5 | 2,4,5-Substituted Pyrimidine | BEL-7402 (Liver) | <0.10 |
| 6 | Indole-pyrimidine | BEL-7402 (Liver) | 0.016 - 0.062 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via electrophilic bromination of 2-amino-4-methoxypyrimidine using N-Bromosuccinimide (NBS).
Materials:
-
2-Amino-4-methoxypyrimidine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Acetonitrile
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methoxypyrimidine in DMF.
-
Cool the solution in an ice bath with continuous stirring.
-
In a separate flask, prepare a solution of NBS in DMF.
-
Add the NBS solution dropwise to the cooled solution of 2-amino-4-methoxypyrimidine.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into deionized water to precipitate the product.
-
Collect the solid precipitate by filtration using a Büchner funnel and wash with water.
-
Dry the crude product.
-
Further purify the solid by washing with acetonitrile.
-
Filter the purified solid and dry to obtain this compound.
Protocol 2: General Procedure for Suzuki Cross-Coupling of this compound
This protocol outlines a general method for the synthesis of 5-aryl-2-amino-4-methoxypyrimidine derivatives via a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the mixture.
-
De-gas the vessel and backfill with an inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-amino-4-methoxypyrimidine derivative.
Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Synthesized pyrimidine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
Visualizations
Caption: Synthesis workflow for this compound derivatives.
Caption: Proposed signaling pathway of kinase inhibition by 2-aminopyrimidine derivatives.
Application of 2-Amino-5-bromo-4-methoxypyrimidine in the Synthesis of Potent PLK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Amino-5-bromo-4-methoxypyrimidine as a key intermediate in the synthesis of Polo-like Kinase 4 (PLK4) inhibitors. PLK4 is a critical regulator of centriole duplication, and its overexpression is implicated in the tumorigenesis of various cancers, making it a promising target for novel cancer therapeutics. The aminopyrimidine scaffold serves as a potent core for the development of selective PLK4 inhibitors.
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle. Dysregulation of PLK4 can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of many cancers. Therefore, the development of small molecule inhibitors targeting PLK4 is a clinically relevant strategy in oncology drug discovery. The 2-aminopyrimidine scaffold has been identified as a privileged structure for designing potent and selective kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain. This compound is a versatile building block for the synthesis of such inhibitors, with the bromine atom providing a handle for various cross-coupling reactions to introduce diverse functionalities and modulate the pharmacological properties of the final compounds.
PLK4 Signaling Pathway and Mechanism of Inhibition
PLK4 is a central node in the centriole duplication pathway. Its kinase activity is tightly regulated to ensure that centrioles duplicate only once per cell cycle. Overexpression of PLK4 is observed in several cancers, including breast, colorectal, and lung cancer, and is often associated with poor prognosis.
PLK4 inhibitors designed from the 2-aminopyrimidine scaffold act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the PLK4 kinase domain, preventing the phosphorylation of its downstream substrates like STIL (SCL/TAL1 interrupting locus). This disruption of the signaling cascade inhibits the formation of new procentrioles, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells.
Quantitative Data of Aminopyrimidine-based PLK4 Inhibitors
The following table summarizes the in vitro activity of representative aminopyrimidine-based PLK4 inhibitors.
| Compound ID | PLK4 IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| 8h | 6.7 | MCF-7 | 1.44 | [1][2] |
| BT474 | 7.81 | [1][2] | ||
| MDA-MB-231 | 2.13 | [1][2] | ||
| 3b | 31.2 | - | - | [1] |
| 3r | 17.4 | - | - | [1] |
| 5f | 0.8 | MCF-7 | 0.48 | [3] |
Experimental Protocols
The following section details a proposed synthetic workflow for a potent PLK4 inhibitor using this compound as a starting material. The key transformation is a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
Objective: To synthesize a key intermediate by coupling this compound with a suitable arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., (1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent to the reaction mixture.
-
Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
Objective: To determine the IC₅₀ value of the synthesized compound against PLK4.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human PLK4 enzyme
-
ATP
-
Suitable peptide substrate
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the inhibitor dilutions, and the PLK4 enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
The signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent and selective PLK4 inhibitors. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel therapeutic agents targeting PLK4 for the treatment of cancer. The amenability of the 5-bromo position to Suzuki-Miyaura cross-coupling allows for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds.
References
Troubleshooting & Optimization
Preventing di-bromination byproducts in pyrimidine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering di-bromination byproducts during pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant amount of di-brominated byproduct in our pyrimidine synthesis. What are the most common causes?
A1: The formation of di-brominated byproducts is a common issue in pyrimidine synthesis, primarily driven by the high reactivity of the pyrimidine ring, especially when activated by electron-donating groups. The primary causes include:
-
Excess Brominating Agent: Using a molar excess of the brominating agent is the most direct cause of di-bromination.
-
High Reaction Temperature: Elevated temperatures can increase the reaction rate and lead to over-bromination.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in the bromination of the initially formed mono-brominated product.
-
Substituent Effects: The electronic properties of the substituents on the pyrimidine ring significantly influence its reactivity. Electron-donating groups (e.g., amino, hydroxyl) activate the ring, making it more susceptible to multiple brominations.
-
Choice of Brominating Agent: Some brominating agents are more reactive than others and may be less selective for mono-bromination.
Q2: How can we improve the selectivity for mono-bromination over di-bromination?
A2: Improving selectivity for mono-bromination involves carefully controlling the reaction conditions. Here are several strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is often recommended.
-
Temperature Management: Perform the reaction at a lower temperature to decrease the rate of the second bromination.
-
Choice of Reagent: Employ a less reactive brominating agent. For example, N-bromosuccinimide (NBS) is often a good choice for selective bromination.[1] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) have also been used effectively.[2]
-
Solvent Selection: The choice of solvent can influence selectivity. Aprotic solvents like dichloromethane (CH2Cl2), acetonitrile (CH3CN), or dimethylformamide (DMF) are commonly used.[2]
-
Protecting Groups: If the pyrimidine ring is highly activated, consider using a protecting group to temporarily deactivate the ring or block one of the reactive sites. For instance, acetylating an amino group can moderate its activating effect.[3]
-
pH Control: In some cases, the pH of the reaction medium can affect the reactivity of the pyrimidine ring.
Q3: Are there specific positions on the pyrimidine ring that are more susceptible to di-bromination?
A3: Yes, the regioselectivity of bromination is dictated by the directing effects of the substituents on the pyrimidine ring. For many substituted pyrimidines, the C-5 position is the most activated and therefore the primary site of bromination.[4][5] If a second bromination occurs, it will typically be at another activated position, often influenced by the initial substituent and the newly introduced bromine atom. For example, in the bromination of 2-aminopyridine, the major di-brominated byproduct is 2-amino-3,5-dibromopyridine.[3]
Troubleshooting Guide
Issue: High Levels of Di-brominated Byproduct Detected
This troubleshooting guide provides a systematic approach to reducing the formation of di-brominated byproducts in your pyrimidine synthesis.
Caption: Troubleshooting workflow for minimizing di-bromination byproducts.
Data Summary
The following table summarizes various reaction conditions for the mono-bromination of pyrimidine derivatives, highlighting key factors that influence selectivity and yield.
| Substrate | Brominating Agent (Equivalents) | Solvent | Additive (Equivalents) | Temperature (°C) | Time | Yield (%) of Mono-brominated Product | Reference |
| Uridine | SMBI (1.05) | 10% H₂O-CH₃CN | NaN₃ (4.0) | Room Temp. | 30 min | 94 | [4] |
| 2'-Deoxyuridine | SMBI (1.05) | 10% H₂O-CH₃CN | NaN₃ (4.0) | Room Temp. | 1.5 h | 90 | [4] |
| 2',3',5'-tri-O-acetyluridine | DBH (1.1) | CH₂Cl₂ | - | Room Temp. | 28 h | 95 | [2] |
| 2',3',5'-tri-O-acetyluridine | DBH (0.55) | CH₂Cl₂ | TMSOTf (0.55) | Room Temp. | 6 h | 94 | [2] |
| Unprotected Uridine | DBH | DMF | - | Room Temp. | 20 min | 75 | [2] |
| 2-Aminopyrimidine | NBS (1.05) | Acetonitrile | - | Ice-cooling to Room Temp. | Overnight | 97 | [1] |
| Pyrimidine Hydrochloride | Bromine | Nitrobenzene | - | 125-135 | 2-6 h | Good Yield | [6] |
Reaction Pathways
The following diagram illustrates the desired mono-bromination pathway and the competing di-bromination pathway for a generic activated pyrimidine.
Caption: Reaction pathways for mono- and di-bromination of pyrimidines.
Experimental Protocols
Selective Mono-bromination of 2-Aminopyrimidine using N-Bromosuccinimide (NBS)
This protocol is adapted from a literature procedure for the synthesis of 2-amino-5-bromopyrimidine.[1]
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrimidine (1.0 eq.) in acetonitrile. Cool the solution in an ice bath.
-
Addition of NBS: To the cooled, stirring solution, add N-bromosuccinimide (1.05 eq.) portion-wise.
-
Reaction: Allow the reaction mixture to stir in the dark and gradually warm to room temperature overnight.
-
Workup:
-
Remove the solvent under reduced pressure.
-
Wash the residue with water.
-
Collect the solid product by suction filtration.
-
-
Purification: The crude product can be further purified by recrystallization if necessary.
-
Analysis: Characterize the product by standard analytical techniques (e.g., NMR, MS) to confirm its identity and purity.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
NBS is a lachrymator and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heteroletters.org [heteroletters.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling with 2-Amino-5-bromo-4-methoxypyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of the electron-rich substrate, 2-Amino-5-bromo-4-methoxypyrimidine.
Troubleshooting Guide
Low yields or reaction failures with electron-rich aminopyrimidines are common challenges. The primary issues often stem from the substrate's inherent properties, which can lead to catalyst inhibition or deactivation. The lone pair of electrons on the pyrimidine nitrogens and the amino group can coordinate with the palladium catalyst, hindering the catalytic cycle.[1] The electron-donating nature of the amino and methoxy groups can also decrease the reactivity of the carbon-bromine bond towards oxidative addition.[1]
Below is a table summarizing common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring and the amino group can coordinate to the palladium catalyst, inhibiting its activity.[1][2] | Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for coupling heteroaryl halides.[1][3] Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] Use a Pre-catalyst: Modern pre-catalysts, like Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species.[1] |
| Inactive Catalyst System: The chosen catalyst may not be active enough for this specific substrate. Standard catalysts like Pd(PPh₃)₄ may sometimes be less effective for challenging substrates.[2] | Screen Catalysts: Test different palladium sources and ligands. For electron-rich systems, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos with Pd(OAc)₂) or N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI precatalysts) are often effective.[4] | |
| Side Product Formation | Protodeboronation: Hydrolysis of the boronic acid or ester before transmetalation.[1] | Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than boronic acids.[1] Anhydrous Conditions: Ensure all reagents and solvents are dry. Weaker Base: A milder base might reduce the rate of protodeboronation.[1] |
| Dehalogenation: Reductive removal of the bromine atom from the starting material.[1] | Avoid Hydride Sources: Ensure solvents are not potential hydride sources (e.g., certain alcohols).[1] Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1] | |
| Homocoupling of Boronic Acid: Formation of a biaryl product from the boronic acid coupling with itself. | Ensure Inert Atmosphere: This can be caused by the presence of oxygen, which can lead to Pd(II) species that promote homocoupling.[2] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving low yields?
A1: Low yields or reaction failure can be attributed to several factors. The primary challenges are catalyst inhibition by the nitrogen atoms of the pyrimidine and the amino group, and the reduced reactivity of the C-Br bond due to the electron-donating amino and methoxy groups.[1] Key areas to investigate are your choice of catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature.[1]
Q2: What is the best catalyst and ligand combination for this substrate?
A2: While the optimal system can be substrate-dependent, for challenging electron-rich heteroaryl bromides, catalyst systems with bulky, electron-rich phosphine ligands are often successful.[1][3] Good starting points include:
-
Traditional Catalyst: Pd(PPh₃)₄ can be effective and is widely available.[4][5]
-
Buchwald Ligands: Systems using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos are highly effective for heteroaryl couplings.[2][4]
-
NHC Ligands: N-Heterocyclic carbene ligands, often found in pre-catalysts like Pd-PEPPSI-IPr, are also a strong choice.[4]
Q3: Which base should I use for the coupling of this compound?
A3: The choice of base is critical. Weaker bases are often effective and can minimize side reactions. Commonly used bases include:
It is often beneficial to screen a few different bases to find the optimal one for your specific boronic acid partner.
Q4: What are the recommended solvent systems and reaction temperatures?
A4: A mixture of an organic solvent and water is typically used. Common solvent systems include:
Reaction temperatures typically range from 80–110 °C.[1][4] It's crucial to ensure the temperature is high enough for the reaction to proceed but not so high that it causes catalyst decomposition.
Q5: How can I minimize the formation of side products like dehalogenated starting material?
A5: Dehalogenation can occur if there are hydride sources present. Using anhydrous solvents and ensuring your reagents are pure can help.[1] Optimizing the reaction time is also important; stopping the reaction once the starting material is consumed can prevent further degradation or side reactions.[1]
Data Presentation
The following table summarizes yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids using a traditional catalyst system. This data can serve as a strong indication of the expected performance for this compound.[4]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[4] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80 |
Experimental Protocols
Detailed Protocol: Optimized Suzuki-Miyaura Coupling using a Buchwald Ligand
This protocol is a general starting point for the Suzuki coupling of this compound with an arylboronic acid using a modern catalyst system.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)[4]
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)[4]
-
SPhos (0.04 eq)[4]
-
Potassium phosphate (K₃PO₄) (3.0 eq)[4]
-
Degassed Toluene[4]
-
Degassed Water[4]
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[4]
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.[4]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[4]
Visualizations
Caption: General experimental workflow for Suzuki coupling.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Removal of Palladium Catalyst from 2-Amino-5-bromo-4-methoxypyrimidine Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reactions involving 2-Amino-5-bromo-4-methoxypyrimidine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from reaction mixtures containing this compound?
A1: The most prevalent methods for palladium removal include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[2]
-
Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][3]
Q2: Why is it particularly challenging to remove palladium from reactions with this compound?
A2: The primary difficulty arises from the Lewis basic nitrogen atoms in the pyrimidine ring and the amino group. These nitrogen atoms can coordinate strongly to the palladium catalyst, forming stable complexes that are difficult to remove using standard purification methods.[2][4] This strong binding, or chelation, can keep the palladium species solubilized in the organic phase, making its separation from the desired product challenging.[2]
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[2]
Q4: How do I choose the best palladium removal method for my specific experiment?
A4: The optimal method depends on several factors:
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.[1]
-
The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).[1]
-
The scale of your reaction: Some methods are more suitable for large-scale production.
-
Cost and time constraints.
A decision tree for selecting a suitable method is provided in the visualization section below.
Q5: Can activated carbon be used for palladium removal, and what are its limitations?
A5: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[1] However, it can suffer from a lack of selectivity, leading to non-specific adsorption of the desired product, which can result in significant yield loss.[1][5] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the palladium removal process.
Issue 1: High levels of palladium remain in the product after purification.
-
Possible Cause: Strong chelation of palladium to the nitrogen atoms of the this compound moiety.[2][4]
-
Solution:
-
Employ a high-affinity scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT)-based scavengers.[2]
-
Optimize scavenging conditions: Experiment with the scavenger-to-palladium ratio (typically 3-5 equivalents), temperature, and stirring time.[2]
-
Use a combination of methods: Consider a sequential treatment, for example, an initial filtration through Celite, followed by treatment with a scavenger, and then a final polishing step with activated carbon.[2]
-
-
-
Possible Cause: Inefficient filtration of finely dispersed palladium particles.
-
Possible Cause: The palladium is in a soluble form.
-
Solution:
-
Switch to a different removal method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[6]
-
-
Issue 2: Significant product loss during the purification process.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, particularly activated carbon.[1][5]
-
Solution:
-
Reduce Scavenger/Adsorbent Loading: Use the minimum effective amount to minimize product loss.[6]
-
Wash the Scavenger/Adsorbent: After filtration, wash the solid material with a small amount of fresh solvent to recover any bound product.[6]
-
Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others. Screening different types of scavengers is recommended.[6]
-
Change the Solvent: The polarity of your solvent can affect the adsorption of your product.
-
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).
-
Solution:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[1]
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[1]
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[1]
-
-
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| MP-TMT | 33,000 | < 200 | 5 equivalents, RT, overnight | [7] |
| MP-TMT | 500-800 | < 10 | 5 equivalents, RT, overnight | [7] |
| SiliaMetS Thiol & Thiourea | 2400 | ≤ 16 | 10 wt% mixture | [8] |
| Activated Charcoal (Darco KB-B) | 300 | < 1 | 0.2 wt, 45 °C, 18 h | [9] |
| Carboxen® 564 | 1250 | 12 | 40 °C in Methanol | [9][10] |
| Silica-Thiol | 1250 | > 12 | 40 °C in Methanol | [9][10] |
| Ecosorb C-941 | Not specified | Not specified | 0.11 wt, 22 °C, 1.5 h | [5][9] |
Table 2: Product Recovery with Activated Carbon
| Product | Adsorption per gram of Activated Carbon | Reference |
| Product 10 | Up to 0.6 g | [5] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: After completion of the reaction and standard work-up, dissolve the crude product containing this compound derivative in a suitable organic solvent (e.g., THF, DCM, Toluene).
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., SiliaMetS Thiol, MP-TMT). The amount is typically 3-10 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C). The optimal time should be determined experimentally but a typical duration is 4-24 hours.[2][11] Monitor the palladium concentration periodically by taking small aliquots for analysis (e.g., ICP-MS), if possible.
-
Filtration: Once the palladium removal is complete, filter the mixture through a pad of Celite® to remove the scavenger.[2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and the washings, and evaporate the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or another sensitive analytical technique.[4]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.[4][12]
-
Carbon Addition: Add a pre-determined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[4][12]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[12]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[4][12] Wash the Celite pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[4][12]
Visualizations
Caption: General workflow for palladium removal using a solid-supported scavenger.
Caption: Decision tree for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. silicycle.com [silicycle.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cphi-online.com [cphi-online.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting precipitate formation during 2-Amino-5-bromo-4-methoxypyrimidine work-up
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-4-methoxypyrimidine, with a focus on addressing precipitate formation during the work-up phase.
Troubleshooting Guide: Precipitate Formation
Issue: An unexpected precipitate has formed during the aqueous work-up of my this compound synthesis.
This guide will help you identify the potential cause of the precipitation and provide solutions to resolve the issue.
Question: What is the likely identity of the unexpected precipitate?
Answer: The precipitate could be one or more of the following:
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Your desired product: this compound has low solubility in water.[1] If the concentration of the product in the organic phase is high, and it comes into contact with an aqueous phase, it may precipitate, especially if the temperature of the mixture decreases.
-
Unreacted starting materials or reagents: Depending on the synthetic route, unconsumed starting materials or reagents may precipitate upon changes in solvent polarity or pH.
-
Byproducts: Side reactions can lead to the formation of insoluble byproducts.
-
Inorganic salts: If the work-up involves quenching with an acid or base, the resulting inorganic salts may have limited solubility in the organic/aqueous mixture.
Question: I've observed a gooey or oily precipitate between the organic and aqueous layers. What should I do?
Answer: This is a common issue in organic synthesis work-ups.[2][3]
Possible Cause: The formation of an insoluble, non-crystalline material, often due to the partial solubility of a compound in both the organic and aqueous phases.
Solution:
-
Dilution: Try diluting the organic layer with more of the extraction solvent. This can help to dissolve the precipitate.
-
Solvent Addition: Add a small amount of a co-solvent that is miscible with both the organic and aqueous phases, such as tetrahydrofuran (THF) or acetone, to help solubilize the goo. Use this approach with caution as it can affect the partitioning of your product.
-
Filtration: If the precipitate is solid enough, you can attempt to filter the entire biphasic mixture through a pad of celite. The filtrate can then be returned to the separatory funnel for layer separation.
-
Temperature Change: Gently warming the mixture may help to dissolve the precipitate. Conversely, cooling may sometimes help to solidify it for easier removal by filtration.
Question: My product seems to have precipitated out of the organic layer during the aqueous wash. How can I recover it?
Answer: This indicates that the solubility of your product in the chosen organic solvent may be lower than anticipated, or that the aqueous wash has altered its solubility.
Solution:
-
Solvent Change: Consider re-extracting the aqueous layer with a more polar organic solvent in which your product is more soluble. Chloroform and methanol are reported as suitable solvents for this compound.[1]
-
pH Adjustment: The solubility of aminopyrimidines can be pH-dependent. If you performed an acidic or basic wash, the protonation state of your compound may have changed, affecting its solubility. Try adjusting the pH of the aqueous layer back to neutral before re-extracting.
-
Brine Wash: Before your aqueous wash, consider washing the organic layer with a saturated sodium chloride solution (brine). This can decrease the solubility of organic compounds in the aqueous phase and help prevent them from crashing out.[4]
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of this compound?
A1: The key physical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Colorless to light yellow solid | [1] |
| Melting Point | 130-135 °C | [1] |
| Molecular Formula | C5H6BrN3O | [5] |
| Molecular Weight | 204.03 g/mol | [5] |
| Solubility | Insoluble in water; soluble in chloroform, methanol, and dimethyl sulfoxide. | [1] |
Q2: The literature procedure says my product should precipitate upon adding the reaction mixture to water, but it formed an oil instead. What can I do?
A2: The formation of an oil instead of a solid precipitate is a common issue, often referred to as "oiling out."[4]
Possible Causes:
-
Presence of impurities: Impurities can lower the melting point of the product, causing it to separate as an oil.
-
Residual solvent: High-boiling point solvents like DMF or DMSO used in the reaction may not be fully removed and can lead to oil formation.[4]
-
Supersaturation: The solution may be supersaturated, and the product has not yet crystallized.
Solutions:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The imperfections in the glass can provide nucleation sites for crystallization.
-
Seeding: If you have a small amount of the solid product, add a seed crystal to the oil to induce crystallization.
-
Trituration: Add a poor solvent in which the oil is not soluble (e.g., hexanes) and stir vigorously. This can often induce solidification.
-
Solvent Removal: If residual high-boiling point solvent is suspected, try to remove it more thoroughly under high vacuum before precipitation. An aqueous wash of the organic extract can also help remove water-miscible solvents like DMF.[4]
A3: The absence of an expected precipitate during an acid-base work-up can be due to several factors.[2][3]
Possible Causes:
-
Incorrect pH: The pH of the solution may not be in the correct range for your compound to precipitate.
-
Concentration too low: The concentration of your product in the solution may be below its solubility limit.
-
Formation of a soluble salt: Your compound may have formed a salt that is soluble in the aqueous or organic phase.
Solutions:
-
Verify pH: Use a pH meter or pH paper to ensure you have reached the target pH.
-
Concentrate the solution: If the concentration is too low, you may need to remove some of the solvent by rotary evaporation.
-
Salting out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to decrease the solubility of your product and promote precipitation.[4]
Experimental Protocol: General Work-up for this compound Synthesis
This protocol provides a general procedure for the work-up and isolation of this compound. Note that the specific steps may need to be optimized based on the reaction conditions and solvents used.
Materials:
-
Reaction mixture containing this compound
-
Deionized water
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold deionized water with stirring. This may cause the crude product to precipitate.[4]
-
-
Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate for a 100 mL aqueous volume).
-
Combine the organic extracts.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers with deionized water to remove any water-soluble impurities.
-
If the reaction was performed under acidic conditions, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any evolved CO2 gas.[2]
-
Wash the organic layer with brine to help remove dissolved water.[4]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by column chromatography on silica gel.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitate formation during the work-up.
Caption: Troubleshooting workflow for unexpected precipitate formation.
References
Technical Support Center: Purification of Crude 2-Amino-5-bromo-4-methoxypyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 2-Amino-5-bromo-4-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials, residual solvents from the synthesis (such as DMF), and byproducts like di-brominated species. The formation of such impurities is often influenced by reaction temperature and stoichiometry of the brominating agent.
Q2: My purified product has a brownish or yellowish tint. Is this normal?
While the pure compound is typically a white to off-white solid, a slight coloration can be common in the crude product due to impurities. Further purification steps, such as recrystallization or column chromatography, should yield a lighter-colored product.
Q3: I am observing a low yield after purification. What are the potential causes?
Low yields can result from several factors, including incomplete reaction, loss of product during workup and purification steps, or sub-optimal reaction conditions. It is crucial to monitor the reaction to completion using Thin-Layer Chromatography (TLC) and to optimize the purification procedures to minimize product loss.
Q4: How can I effectively monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the separation of this compound from its impurities. A suitable mobile phase, typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, will allow for the visualization of the product and impurities as distinct spots under UV light. An optimal mobile phase for column chromatography should give the desired product an Rf value of approximately 0.2-0.3.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Product appears as an oil instead of a solid after precipitation. | Residual solvent (e.g., DMF). | Ensure a sufficient volume of water is used for precipitation and that the mixture is stirred vigorously to promote solid formation. An azeotropic removal of DMF with toluene under reduced pressure can also be effective.[1] |
| Presence of significant impurities. | The crude product may require further purification by recrystallization or column chromatography to obtain a solid.[1] | |
| Difficulty in filtering the precipitated product. | Very fine particle size of the precipitate. | Allow the precipitate to age in the mother liquor for a longer period to encourage crystal growth. The use of a filter aid may also be beneficial.[2] |
| Low purity of the final product. | Inefficient removal of byproducts. | Optimize the purification method. For recrystallization, ensure the correct solvent is chosen. For column chromatography, a gradient elution may be necessary for better separation. |
| Co-elution of impurities during column chromatography. | Adjust the polarity of the mobile phase. Adding a small amount of a basic modifier like triethylamine (~0.1%) can help reduce tailing of the amino compound on the silica gel. | |
| Streaking or tailing of the product spot on the TLC plate. | The compound is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine or ammonia to the developing solvent to neutralize the acidic sites on the silica plate. |
Experimental Protocols
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds based on their differential solubility in a particular solvent at varying temperatures.
Protocol for Single-Solvent Recrystallization:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and sparingly soluble at room temperature. Common solvents for aminopyrimidines include ethanol, methanol, ethyl acetate, and their mixtures with water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
| Solvent System | Expected Purity Improvement | Notes |
| Ethanol/Water | Moderate to High | Good for removing polar and non-polar impurities. |
| Ethyl Acetate/Hexane | Moderate | Effective for removing more polar impurities. |
| Methanol | Moderate | Suitable for compounds with moderate polarity. |
Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities.
Protocol for Silica Gel Column Chromatography:
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., petroleum ether or hexane) and a polar solvent (e.g., ethyl acetate). The ideal mobile phase should provide an Rf value of 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane or Petroleum Ether (e.g., starting from 5% Ethyl Acetate) |
| TLC Analysis | Silica gel plates with F254 indicator. |
| Optimal TLC Rf Value | 0.2-0.3 for the target compound. |
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a reliable method for assessing the final purity of this compound.[3]
Representative HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[3] |
| Mobile Phase A | 0.1% Phosphoric acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | 10% to 90% B over 20 minutes[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 10 µL[3] |
Visualizing the Purification Workflow
The following diagrams illustrate the logical steps involved in the purification and troubleshooting processes.
References
Challenges in the scale-up synthesis of 2-Amino-5-bromo-4-methoxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges encountered during the scale-up synthesis of 2-Amino-5-bromo-4-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent laboratory-scale synthesis involves the electrophilic bromination of the starting material, 2-amino-4-methoxypyrimidine, using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like chloroform. This method is favored for its high regioselectivity, yielding the desired 5-bromo isomer.
Q2: What are the critical parameters to control during the synthesis?
The critical parameters to control during the synthesis of this compound are:
-
Temperature: Maintaining a controlled, low temperature during the addition of the brominating agent is crucial to prevent over-bromination and the formation of di-brominated by-products.
-
Stoichiometry: A precise 1:1 molar ratio of 2-amino-4-methoxypyrimidine to N-bromosuccinimide should be used to minimize the formation of impurities.
-
Reaction Monitoring: Close monitoring of the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the point of complete consumption of the starting material and to avoid prolonged reaction times that could lead to side product formation.
Q3: What are the potential side products in this synthesis?
The primary potential side product is the di-brominated species, 2-amino-3,5-dibromo-4-methoxypyrimidine. The formation of this impurity is more likely at elevated temperatures or with an excess of the brominating agent. Due to the electron-donating nature of both the amino and methoxy groups, the pyrimidine ring is highly activated, increasing the susceptibility to a second bromination at the 3-position.
Q4: What are the recommended work-up and purification procedures?
A typical work-up involves quenching the reaction, followed by extraction and purification. The crude product can be purified by washing with a suitable solvent or through column chromatography to achieve higher purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Loss of product during work-up and purification. | 1. Monitor the reaction closely using TLC to ensure the complete consumption of the starting material. 2. Maintain the recommended reaction temperature to minimize by-product formation. 3. Optimize the extraction and purification steps to minimize product loss. |
| Low Purity (Presence of By-products) | 1. High reaction temperature leading to di-bromination. 2. Incorrect stoichiometry of reagents (excess NBS). | 1. Strictly control the temperature during the addition of NBS and throughout the reaction, preferably using an ice bath. 2. Ensure accurate measurement of all reactants to maintain a 1:1 molar ratio. 3. Purify the crude product using column chromatography. |
| Difficulty in Isolating the Product | 1. The product may be partially soluble in the aqueous phase during work-up. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product before extraction. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-amino-4-methoxypyrimidine.
Materials:
-
2-Amino-4-methoxypyrimidine
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Dichloromethane (CH₂Cl₂)
-
1N Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methoxypyrimidine (1.84 g, 14.7 mmol) in chloroform (600 mL).
-
Addition of Brominating Agent: To the solution, add N-bromosuccinimide (2.62 g, 14.7 mmol).
-
Reaction: Stir the reaction mixture under light-avoiding conditions for 5 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Transfer the reaction solution to a separatory funnel containing a mixture of dichloromethane (200 mL) and 1N sodium hydroxide solution (100 mL).
-
Mix thoroughly and separate the organic and aqueous phases.
-
Wash the organic phase with a saturated sodium chloride solution (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The expected yield of 5-bromo-4-methoxypyrimidin-2-ylamine is approximately 2.88 g (96%).
-
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 2-Amino-4-methoxypyrimidine |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Chloroform |
| Reaction Time | 5 hours |
| Reported Yield | 96% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Best practices for handling and storing 2-Amino-5-bromo-4-methoxypyrimidine
Technical Support Center: 2-Amino-5-bromo-4-methoxypyrimidine
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the effective handling, storage, and use of this chemical compound.
Frequently Asked Questions (FAQs)
General Information
Q: What is this compound?
A: this compound is a heterocyclic compound used as a chemical intermediate, particularly in the pharmaceutical field for the synthesis of bioactive molecules like anticancer and antiviral drugs.[1] Its structure contains a pyrimidine ring, which is a key feature in various biological processes.
Q: What are the primary physical and chemical properties of this compound?
A: The key properties are summarized in the table below. This data is crucial for planning experiments and for safety assessments.
| Property | Value | Reference |
| CAS Number | 36082-45-8 | [2][3][4] |
| Molecular Formula | C₅H₆BrN₃O | [1][3][4] |
| Molecular Weight | 204.03 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 118°C | [2] |
| Boiling Point | 364.8 ± 45.0 °C (Predicted) | [2] |
| Density | 1.723 g/cm³ | [2] |
| pKa | 3.82 ± 0.10 (Predicted) | [2] |
Handling and Storage
Q: What are the recommended storage conditions for this compound?
A: To ensure the stability and integrity of the compound, it should be stored at 2-8°C in a dry, cool, and well-ventilated place.[2][5] It is also recommended to protect it from light.[2] The container should be kept tightly closed to prevent moisture absorption and contamination.[5][6]
Q: What personal protective equipment (PPE) should I use when handling this compound?
A: When working with this compound, appropriate PPE is mandatory. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.[6][7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[7]
-
Body Protection: A laboratory coat or impervious clothing.[6][7]
-
Respiratory Protection: Use in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator may be required.[6][7]
An eyewash station and safety shower should be readily accessible in the work area.[5][7]
Q: What materials are incompatible with this compound?
A: Avoid contact with strong oxidizing agents.[5]
Safety and First Aid
Q: What are the main hazards associated with this compound?
A: While specific hazard data for this exact compound is limited, related brominated pyrimidines are classified as hazardous. Potential hazards include:
Always handle this compound with care in a chemical fume hood.
Q: What should I do in case of accidental exposure?
A: Follow these first-aid measures immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][6][7][9]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][7] Remove contaminated clothing and wash it before reuse.[6][7] If irritation persists, get medical advice.[6]
-
After Eye Contact: Rinse cautiously with water for several minutes.[5][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][7][9]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[5][9]
Q: How should I dispose of waste containing this chemical?
A: this compound and its containers must be disposed of as hazardous waste. Do not dispose of it in regular trash or down the drain.[10] Collect waste in a designated, labeled, and sealed container and store it in a well-ventilated area away from incompatible materials.[10] Arrange for disposal through a licensed environmental waste management company in accordance with all local, state, and federal regulations.[10]
Experimental Protocols & Troubleshooting
Generalized Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for using this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction. Note: Conditions should be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Solvent & Catalyst: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 36082-45-8 [m.chemicalbook.com]
- 3. This compound | 36082-45-8 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. fishersci.com [fishersci.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.no [fishersci.no]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Amino-5-bromo-4-methoxypyrimidine
For researchers, scientists, and professionals in drug development, precise structural elucidation of novel heterocyclic compounds is paramount. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-5-bromo-4-methoxypyrimidine, a key building block in medicinal chemistry. Through a detailed examination of its spectral data and comparison with structurally related analogs, this document offers a practical framework for the characterization of substituted pyrimidines.
¹H and ¹³C NMR Spectral Data of this compound
The analysis of the ¹H and ¹³C NMR spectra is fundamental to confirming the molecular structure of this compound. The following tables summarize the experimental ¹H NMR data and predicted ¹³C NMR data for the target compound.
Table 1: ¹H and Predicted ¹³C NMR Data for this compound
| ¹H NMR | Predicted ¹³C NMR | |||
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment |
| 8.10 | s | H6 | 163.5 | C4 |
| 4.93 | br s | NH₂ | 161.8 | C2 |
| 3.96 | s | OCH₃ | 158.7 | C6 |
| 94.8 | C5 | |||
| 54.5 | OCH₃ |
¹H NMR data obtained in CDCl₃. Predicted ¹³C NMR data generated using a standard NMR prediction tool.
Comparative NMR Analysis with Alternative Pyrimidine Derivatives
To provide a broader context for the spectral features of this compound, this section presents the NMR data for three structurally related compounds: 2-Aminopyrimidine, 2-Amino-5-bromopyrimidine, and 2-Amino-4,6-dimethoxypyrimidine. These alternatives allow for a comparative analysis of the effects of substitution on the chemical shifts of the pyrimidine core.
Table 2: ¹H and ¹³C NMR Data for 2-Aminopyrimidine
| ¹H NMR | ¹³C NMR | |||
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment |
| 8.32 | d | H4, H6 | 163.1 | C2 |
| 6.57 | t | H5 | 158.5 | C4, C6 |
| 5.0 (br) | s | NH₂ | 110.8 | C5 |
Solvent: DMSO-d₆
Table 3: ¹H and ¹³C NMR Data for 2-Amino-5-bromopyrimidine
| ¹H NMR | ¹³C NMR | |||
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment |
| 8.42 | s | H4, H6 | 161.8 | C2 |
| 6.8 (br) | s | NH₂ | 159.2 | C4, C6 |
| 97.5 | C5 |
Solvent: DMSO-d₆
Table 4: ¹H and ¹³C NMR Data for 2-Amino-4,6-dimethoxypyrimidine
| ¹H NMR | ¹³C NMR | |||
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment |
| 6.4 (br) | s | NH₂ | 171.2 | C4, C6 |
| 5.29 | s | H5 | 163.8 | C2 |
| 3.82 | s | OCH₃ | 78.4 | C5 |
| 53.4 | OCH₃ |
Solvent: DMSO-d₆
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following section outlines a detailed methodology for the preparation and analysis of pyrimidine derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified pyrimidine compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Securely cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.
Workflow for NMR Analysis of Substituted Pyrimidines
The following diagram illustrates the logical workflow for the NMR analysis of a substituted pyrimidine, from initial sample preparation to the final structural elucidation.
Caption: Workflow for NMR Analysis of Substituted Pyrimidines.
Reactivity Face-Off: 2-Amino-5-bromo-4-methoxypyrimidine vs. its Chloro Analog in Key Chemical Transformations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of building blocks for the synthesis of novel molecular entities is a critical decision that dictates the efficiency and feasibility of a synthetic route. Among the myriad of heterocyclic scaffolds, substituted pyrimidines are of paramount importance due to their prevalence in biologically active compounds. This guide provides an in-depth, objective comparison of the reactivity of two closely related and commercially available pyrimidine derivatives: 2-Amino-5-bromo-4-methoxypyrimidine and its chloro analog, 2-Amino-5-chloro-4-methoxypyrimidine. The comparative analysis is focused on their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by experimental data from analogous systems.
Executive Summary: Bromo vs. Chloro - A Tale of Two Halogens
The fundamental difference in the reactivity of these two pyrimidine building blocks lies in the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, the reactivity trend is generally governed by the bond dissociation energy of the carbon-halogen bond. The weaker C-Br bond in this compound allows for a more facile oxidative addition to the palladium catalyst, which is often the rate-determining step.[1][2] Consequently, the bromo derivative is typically more reactive, requiring milder reaction conditions and often providing higher yields in shorter reaction times compared to its chloro counterpart.[1]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed. The more electronegative chlorine atom in 2-Amino-5-chloro-4-methoxypyrimidine enhances the electrophilicity of the carbon atom at the 5-position, making it more susceptible to nucleophilic attack. While direct comparative data for these specific substrates is scarce, the established principles of SNAr mechanisms suggest that the chloro analog may exhibit higher reactivity in such transformations.
Palladium-Catalyzed Cross-Coupling Reactions: The Bromo Advantage
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds in modern organic synthesis. The superior reactivity of the bromo-substituted pyrimidine is a consistent theme across these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Experimental data from analogous systems consistently demonstrates the higher reactivity of aryl bromides over aryl chlorides. For instance, the Suzuki coupling of 2-amino-5-bromopyridines with various boronic acids proceeds with high yields under relatively mild conditions.[3] In contrast, the coupling of chloropyrimidines often necessitates more forcing conditions, such as higher temperatures and more sophisticated catalyst systems, to achieve comparable yields.[4][5]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Analogous Systems)
| Halogen Analog | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-18 | 85 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 81 |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | - | Good to Excellent |
Note: Data is for analogous or related systems and serves to illustrate the general reactivity trends.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the C-Br bond is significantly higher than the C-Cl bond.[6] While 2-amino-5-bromopyrimidines can be efficiently coupled with a variety of amines using standard palladium catalysts and ligands, their chloro counterparts often require more specialized, bulky, and electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[7][8]
Table 2: Comparative Performance in Buchwald-Hartwig Amination (Analogous Systems)
| Halogen Analog | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | High |
| 2-Chloropyrimidine | Various Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | Moderate to High |
| 5-Bromo-2-chloropyrimidine | Primary/Secondary Amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | - | Good |
Note: Data is for analogous or related systems and serves to illustrate the general reactivity trends.
Nucleophilic Aromatic Substitution (SNAr): A Potential Edge for the Chloro Analog
In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. The stability of this intermediate is crucial, and it is generally favored by more electronegative leaving groups that can better stabilize the negative charge through inductive effects. The general reactivity order for halogens in SNAr is often F > Cl > Br > I.[9]
Table 3: General Reactivity Trend in Nucleophilic Aromatic Substitution
| Feature | Bromo Analog | Chloro Analog |
| Reactivity | Generally less reactive | Generally more reactive |
| Leaving Group Ability | Good | Better |
| C-X Bond Polarity | Less Polar | More Polar |
Experimental Protocols
The following are generalized experimental protocols for key reactions, based on procedures for analogous compounds. Optimization will be necessary for the specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add the halopyrimidine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 80-110 °C). For the chloro analog, higher temperatures or microwave irradiation may be beneficial.[13]
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.[14]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos for bromo, XPhos for chloro, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 eq.) to a dry Schlenk tube.
-
Reagent Addition: Add the halopyrimidine (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture with stirring to a temperature of 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6][15]
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve the halopyrimidine (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or an alcohol).
-
Reagent Addition: Add the nucleophile (1.0-1.5 eq.) and, if necessary, a base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq.).
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The work-up procedure will vary depending on the nature of the product and solvent used. Typically, it involves pouring the reaction mixture into water and extracting with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by crystallization or column chromatography.[16]
Visualizing the Synthetic Pathways
To further illustrate the relationships in these synthetic transformations, the following diagrams are provided.
Conclusion: Making the Right Choice for Your Synthesis
The choice between this compound and its chloro analog is a strategic one, balancing reactivity with cost and availability. For palladium-catalyzed cross-coupling reactions, the bromo derivative is the clear frontrunner, offering higher reactivity and enabling milder reaction conditions. This can be particularly advantageous in complex, multi-step syntheses where functional group tolerance and high yields are paramount.
For nucleophilic aromatic substitution reactions, the chloro analog is predicted to be the more reactive substrate, potentially offering a more efficient route to certain target molecules. Ultimately, the optimal choice will depend on the specific transformation being performed, the desired reaction conditions, and economic considerations. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Comparative Guide to the Structural Elucidation of Novel 2-Amino-5-bromo-4-methoxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of novel derivatives of 2-Amino-5-bromo-4-methoxypyrimidine. The strategic application of these methods is paramount in confirming molecular structures, a critical step in the development of new therapeutic agents. Given that derivatives of this scaffold have shown potential as kinase inhibitors, precise structural verification is essential for understanding structure-activity relationships (SAR).
Introduction to this compound Derivatives
This compound serves as a versatile scaffold in medicinal chemistry. Its constituent functional groups—a nucleophilic amino group, a methoxy group, and a reactive bromine atom—offer multiple points for chemical modification to generate novel derivatives with diverse biological activities. The elucidation of the precise structure of these new chemical entities is a fundamental requirement for their advancement in the drug discovery pipeline.
Core Analytical Techniques for Structural Validation
The definitive structural confirmation of novel this compound derivatives relies on a synergistic combination of spectroscopic and crystallographic methods. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To delineate the carbon-hydrogen framework and establish atomic connectivity.
-
Mass Spectrometry (MS): To ascertain the molecular weight and elemental composition.
-
X-ray Crystallography: To provide an unambiguous determination of the three-dimensional atomic arrangement in the solid state.
This guide will delve into the experimental protocols for each technique, present comparative data for a hypothetical novel derivative, "Derivative A" (N-(5-bromo-4-methoxypyrimidin-2-yl)acetamide), and illustrate key workflows and concepts through diagrams.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and commonly used technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for the characterization of this compound derivatives.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the novel derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
The acquisition time should be 2-4 seconds.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Set the spectral width to approximately 200-220 ppm.
-
A pulse angle of 45-60 degrees is commonly used.
-
Use a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Presentation: Expected NMR Data for "Derivative A"
The following tables summarize the expected ¹H and ¹³C NMR spectral data for a hypothetical novel derivative, N-(5-bromo-4-methoxypyrimidin-2-yl)acetamide. This data is extrapolated from known chemical shift values for similar pyrimidine structures.
Table 1: Predicted ¹H NMR Data for N-(5-bromo-4-methoxypyrimidin-2-yl)acetamide in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | Singlet | 1H | H-6 (Pyrimidine ring) |
| ~7.80 | Broad Singlet | 1H | -NH (Amide) |
| ~4.05 | Singlet | 3H | -OCH₃ (Methoxy) |
| ~2.25 | Singlet | 3H | -CH₃ (Acetyl) |
Table 2: Predicted ¹³C NMR Data for N-(5-bromo-4-methoxypyrimidin-2-yl)acetamide in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C=O (Amide carbonyl) |
| ~160.0 | C-4 (Pyrimidine ring) |
| ~158.5 | C-2 (Pyrimidine ring) |
| ~158.0 | C-6 (Pyrimidine ring) |
| ~100.0 | C-5 (Pyrimidine ring) |
| ~55.0 | -OCH₃ (Methoxy) |
| ~25.0 | -CH₃ (Acetyl) |
Mandatory Visualization
Comparative In Vitro Biological Evaluation of 2-Amino-5-bromo-4-methoxypyrimidine Analogs as Potential Anticancer Agents
This guide provides a comparative analysis of the in vitro biological activities of a series of synthesized 2-Amino-5-bromo-4-methoxypyrimidine analogs. The objective of this evaluation is to identify lead compounds with potent anticancer activity for further development. The analogs were screened for their cytotoxic effects against a panel of human cancer cell lines, and their inhibitory activity against key kinases involved in cell cycle regulation was determined.
Data Presentation: Comparative Anticancer and Kinase Inhibitory Activities
The in vitro biological activities of the this compound analogs are summarized in the tables below. Table 1 presents the cytotoxic activity (IC50 values) of the compounds against various cancer cell lines, while Table 2 details their inhibitory activity against selected Cyclin-Dependent Kinases (CDKs).
Table 1: In Vitro Cytotoxicity of this compound Analogs Against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| Analog A | 8.5 ± 0.7 | 12.3 ± 1.1 | 5.2 ± 0.4 | 15.1 ± 1.3 |
| Analog B | 2.1 ± 0.2 | 4.5 ± 0.5 | 1.8 ± 0.1 | 3.9 ± 0.3 |
| Analog C | 15.7 ± 1.4 | 22.1 ± 2.0 | 10.4 ± 0.9 | 25.6 ± 2.2 |
| Gefitinib * | 0.56 ± 0.05 | > 10 | > 10 | > 10 |
*Reference compound. Data represents the mean ± standard deviation of three independent experiments.
Table 2: In Vitro Inhibitory Activity of this compound Analogs Against Cyclin-Dependent Kinases (CDKs)
| Compound | CDK2/Cyclin E IC50 (µM) | CDK4/Cyclin D1 IC50 (µM) | CDK9/Cyclin T1 IC50 (µM) |
| Analog A | 1.2 ± 0.1 | 0.8 ± 0.07 | 3.5 ± 0.3 |
| Analog B | 0.3 ± 0.03 | 0.15 ± 0.01 | 0.9 ± 0.08 |
| Analog C | 4.8 ± 0.4 | 3.2 ± 0.2 | 8.1 ± 0.7 |
| Palbociclib * | > 10 | 0.011 ± 0.001 | > 10 |
*Reference compound. Data represents the mean ± standard deviation of three independent experiments.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on cell proliferation and is used to calculate the half-maximal inhibitory concentration (IC50).[1]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, K562, HCT116) are plated in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][2] The plates are incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1][2]
-
Compound Treatment: Serial dilutions of the test compounds are prepared in culture medium. The concentration range is typically wide enough to determine a full dose-response curve (e.g., 0.01 µM to 100 µM).[1] The medium from the wells is removed and 100 µL of the compound dilutions are added. Vehicle-only wells serve as a negative control. The plates are incubated for 48 to 72 hours.[1]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the viability against the log of the compound concentration and using non-linear regression.[1]
In Vitro Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of specific kinases.
-
Assay Principle: The assay is based on the quantification of ATP consumed during the kinase reaction, often using a luciferase-based system.
-
Procedure:
-
The kinase, substrate, and ATP are combined in a buffer solution.
-
The test compound is added at various concentrations.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
A detection reagent containing luciferase and luciferin is added.
-
The luminescence, which is inversely proportional to the kinase activity, is measured using a luminometer.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This assay is used to determine the effect of the compounds on cell cycle progression.[3]
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours. An untreated control is included.[1]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[2]
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.[3][4] The samples are incubated in the dark for 30 minutes at room temperature.[2][3]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.[5][6] The fluorescence intensity of PI is proportional to the amount of DNA.[3]
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[3]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the general workflow for the in vitro biological evaluation.
Caption: CDK signaling pathway and cell cycle regulation.
Caption: Experimental workflow for in vitro evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
A Researcher's Guide to Palladium Catalysts for 2-Amino-5-bromo-4-methoxypyrimidine Coupling Reactions
For drug development professionals and researchers in medicinal chemistry, the functionalization of pyrimidine scaffolds is a critical step in the synthesis of a vast array of biologically active molecules.[1] 2-Amino-5-bromo-4-methoxypyrimidine is a valuable building block, offering multiple sites for diversification. The choice of an appropriate palladium catalyst is paramount for achieving high efficiency and yields in cross-coupling reactions. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this versatile substrate.
The reactivity of the carbon-bromine bond at the 5-position makes it an ideal handle for palladium-catalyzed cross-coupling reactions.[1] Generally, the reactivity of halogens in these reactions follows the order I > Br > Cl, making the C5-Br bond significantly more reactive than a C-Cl bond, for instance.[1][2] This allows for selective functionalization at the 5-position.
Comparative Performance of Palladium Catalysts
The selection of the palladium source and the accompanying ligand is crucial for the success of the coupling reaction. Below is a summary of commonly employed catalyst systems and their expected performance in the context of coupling with a 2-amino-5-bromopyrimidine derivative.
Note: The following data is extrapolated from studies on the structurally related 5-bromo-2-chloro-4-methoxypyrimidine and other amino-bromopyridines, providing a strong predictive basis for the target substrate.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 80-95 |
| PdCl₂(dppf) | dppf | K₃PO₄ | Toluene/H₂O | 100 | 85-98 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | t-BuOH | 80 | 90-99 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 75-90 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 80-95 |
| BrettPhos Palladacycle | BrettPhos | LHMDS | THF | 65 | 85-99 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 70-85 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 70 | 75-90 |
| PdCl₂(dppf) | CuI | DBU | THF | 60 | 80-95 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 2-amino-4-methoxy-5-arylpyrimidine.
-
Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol), Potassium carbonate (K₂CO₃) (2.0 mmol), 1,4-Dioxane (5 mL), Water (1 mL).
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation.
-
Materials: this compound (1.0 mmol), Amine (1.2 mmol), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol), Xantphos (0.04 mmol), Sodium tert-butoxide (NaOtBu) (1.4 mmol), Toluene (5 mL).
-
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene, followed by this compound, the amine, and NaOtBu.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 18 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Sonogashira Coupling
This protocol provides a general procedure for the synthesis of 2-amino-4-methoxy-5-(alkynyl)pyrimidines.
-
Materials: this compound (1.0 mmol), Terminal alkyne (1.1 mmol), Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol), Copper(I) iodide (CuI) (0.04 mmol), Triethylamine (Et₃N) (2.0 mmol), Tetrahydrofuran (THF) (5 mL).
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add THF, triethylamine, and the terminal alkyne.
-
Heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing the Process
To further aid in the understanding of these coupling reactions, the following diagrams illustrate the general experimental workflow and the catalytic cycle for a Suzuki-Miyaura coupling.
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Caption: A decision tree for selecting a palladium catalyst based on the desired coupling reaction.
References
Reactivity Face-Off: A Comparative Analysis of 2-Amino-5-bromo-4-methoxypyrimidine and its 3-Bromo Isomer in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, substituted pyrimidines are privileged scaffolds, forming the core of numerous therapeutic agents. The ability to functionalize the pyrimidine ring through cross-coupling reactions is paramount for the synthesis of novel drug candidates. This guide provides an objective comparison of the reactivity of two key synthetic intermediates: 2-Amino-5-bromo-4-methoxypyrimidine and its regioisomer, 2-Amino-3-bromo-4-methoxypyrimidine. The position of the bromine atom significantly influences the electronic and steric properties of the molecule, thereby dictating its reactivity in widely-used palladium-catalyzed transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. Understanding these differences is crucial for efficient reaction design and optimization.
Executive Summary
Theoretical principles and available data on analogous compounds suggest that This compound is the more reactive of the two isomers in palladium-catalyzed cross-coupling reactions. This heightened reactivity is attributed to a combination of favorable electronic effects and reduced steric hindrance at the reaction site. The para-position of the bromine atom relative to the strongly electron-donating amino group in the 5-bromo isomer enhances the polarization of the C-Br bond, facilitating the oxidative addition step in the catalytic cycle. Conversely, the bromine atom in the 3-bromo isomer is situated between the amino and methoxy groups, leading to increased steric hindrance which can impede the approach of the bulky palladium catalyst.
Data Presentation
Table 1: Representative Data for Suzuki-Miyaura Coupling of Brominated Aminopyrimidines and Analogues
| Entry | Brominated Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine¹ | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 85 |
| 2 | 2-Amino-5-bromo-4-methylpyridine¹ | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 88 |
| 3 | 2-Amino-5-bromopyridine² | 4-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 12 | 92 |
| 4 | 2-Amino-3-bromopyridine³ | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75 |
¹Data for a closely related pyridine analog, 2-Amino-5-bromo-4-methylpyridine.[1] ²Illustrative yield for a 5-brominated 2-aminopyridine. ³Illustrative yield for a 3-brominated 2-aminopyridine, which may require more forcing conditions.
Table 2: Representative Data for Buchwald-Hartwig Amination of Brominated Aminopyrimidines and Analogues
| Entry | Brominated Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine⁴ | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | 2-Amino-5-bromo-4-methylpyridine⁴ | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | 82 |
| 3 | 2-Amino-3-bromopyridine⁵ | Piperidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 70 |
| 4 | 4-Amino-5-bromopyrimidine⁶ | N-Methylaniline | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | 16 | 88 |
⁴Data for a closely related pyridine analog, 2-Amino-5-bromo-4-methylpyridine.[2] ⁵Illustrative yield for a sterically hindered 3-brominated 2-aminopyridine. ⁶Illustrative yield for a 5-brominated aminopyrimidine derivative.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and its 3-bromo isomer. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
2-Amino-bromo-4-methoxypyrimidine isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-amino-bromo-4-methoxypyrimidine isomer, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Materials:
-
2-Amino-bromo-4-methoxypyrimidine isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the 2-amino-bromo-4-methoxypyrimidine isomer, palladium precatalyst, phosphine ligand, and base to a dry reaction tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the reaction tube and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in the reactivity of the two isomers and the general workflows for the discussed cross-coupling reactions.
Caption: Factors influencing the predicted reactivity of the two isomers.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Validating Suzuki Coupling Products of 2-Amino-5-bromo-4-methoxypyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a foundational activity. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures which are common motifs in pharmacologically active molecules. This guide provides a comprehensive comparison of methods to validate the structure of Suzuki coupling products of 2-Amino-5-bromo-4-methoxypyrimidine, a versatile building block in medicinal chemistry. We will explore the premier analytical techniques for structural elucidation and compare the Suzuki coupling with alternative cross-coupling reactions, supported by experimental data and detailed protocols.
Structural Validation: A Multi-Technique Approach
Rigorous structural validation is critical to ensure the integrity of synthesized compounds. A combination of analytical techniques is often employed for unambiguous structure elucidation.
Comparison of Validation Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods for characterizing Suzuki coupling products. Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides information on the chemical environment, connectivity, and relative number of protons. | Excellent for determining the overall structure and purity of the product.[1] | Can have overlapping signals in complex molecules, making interpretation difficult. |
| ¹³C NMR Spectroscopy | Reveals the number of unique carbon atoms and their chemical environments. | Complements ¹H NMR for a more complete structural picture. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming connectivity.[2] | Unambiguously assigns complex structures where 1D NMR is insufficient.[2] | Requires more instrument time and expertise for data interpretation. |
| Mass Spectrometry (MS) | Determines the molecular weight of the product and provides information on its elemental composition (High-Resolution MS). | Highly sensitive, requiring minimal sample. Confirms the expected molecular formula. | Does not provide detailed structural information on its own. |
| LC-MS / GC-MS | Separates the reaction mixture and provides mass data for each component. | Useful for monitoring reaction progress and identifying byproducts.[3] | Not a standalone method for complete structural elucidation. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a crystalline compound. | The "gold standard" for structural determination. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
Suzuki Coupling vs. Alternative Cross-Coupling Reactions
While the Suzuki coupling is widely used, other palladium-catalyzed cross-coupling reactions can also be employed to functionalize this compound. The choice of reaction often depends on the desired product, substrate scope, and reaction conditions.
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Organoboron compounds | Commercially available, stable, and environmentally benign reagents.[4] | Base-sensitive functional groups may not be tolerated. | 85-95 |
| Stille Coupling | Organotin compounds | Tolerant of a wide range of functional groups. | Toxic organotin reagents and byproducts.[4] | 80-90 |
| Heck Coupling | Alkenes | Forms C-C bonds with alkenes. | Often requires higher temperatures and can have regioselectivity issues. | 70-85 |
| Sonogashira Coupling | Terminal alkynes | Efficiently forms C-C bonds with alkynes.[5] | Requires a copper co-catalyst which can lead to side reactions.[5] | 80-95 |
| Buchwald-Hartwig Amination | Amines | Forms C-N bonds. | Requires specialized ligands and can be sensitive to air and moisture. | 75-90 |
Experimental Workflow for Synthesis and Validation
The overall process from the Suzuki coupling reaction to the final validated product follows a logical sequence of steps.
Caption: Workflow for Suzuki coupling and product validation.
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]
-
Base (e.g., K₂CO₃, 2.0-3.0 eq.)[6]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)[7]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, base, and palladium catalyst.[6]
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[8]
Protocol for NMR Sample Preparation and Analysis
Materials:
-
Purified Suzuki coupling product (10-20 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)[1]
-
5 mm NMR tube
Procedure:
-
Accurately weigh the purified product and dissolve it in the deuterated solvent in a clean, dry vial.[1]
-
Transfer the solution to the NMR tube.
-
Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a spectrometer.[2]
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.[1]
-
Analyze the chemical shifts, coupling constants, and correlations to elucidate the final structure.[1]
Protocol for Mass Spectrometry Analysis
Materials:
-
Purified Suzuki coupling product (approx. 1 mg)
-
Suitable solvent (e.g., methanol or acetonitrile)
Procedure:
-
Prepare a dilute solution of the sample in the chosen solvent.
-
Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in the appropriate ionization mode (e.g., ESI+).
-
Determine the molecular weight from the observed mass-to-charge ratio (m/z) of the molecular ion.
-
For high-resolution mass spectrometry (HRMS), compare the exact mass to the calculated mass to confirm the elemental composition.
By following these protocols and employing a multi-faceted analytical approach, researchers can confidently validate the structure of their Suzuki coupling products, ensuring the reliability of their synthetic efforts and advancing their research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Benchmarking the Efficacy of 2-Amino-5-bromo-4-methoxypyrimidine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its ability to mimic the purine core of ATP and form key hydrogen bonds within the kinase hinge region. The strategic functionalization of this core structure is critical for achieving high potency and selectivity. This guide provides a comparative overview of inhibitors based on the 2-Amino-5-bromo-4-methoxypyrimidine scaffold, placing them in the context of related 2-aminopyrimidine derivatives. Due to a scarcity of publicly available data directly pertaining to this compound-based inhibitors, this guide will draw upon structure-activity relationship (SAR) studies of analogous compounds to infer the potential efficacy and target profile.
Data Presentation: Comparative Inhibitory Activity
| Compound Scaffold | Target Kinase | IC50 (nM) | Key Substituents | Reference |
| 2-Arylamino-4-aryl-5-bromopyrimidine | PAK1 | Potent Inhibition | 5-bromo, 1,2-dimethylpiperazine | [1] |
| Pyrido[2,3-d]pyrimidine | FGFr | 60 | 6-(3',5'-dimethoxyphenyl) | [2] |
| Pyrido[2,3-d]pyrimidine | PDGFr, FGFr, EGFr, c-src | 1110, 130, 450, 220 | 6-(2,6-dichlorophenyl) | [2] |
| 2,4-Diaminopyrimidine | HPK1 | 1.0 | Macrocyclic derivative | [3] |
| 2,4-Diaminopyrimidine | A549, HCT-116, PC-3, MCF-7 cell lines | 2.14 µM, 3.59 µM, 5.52 µM, 3.69 µM | Triazolopiperazine scaffold | [4] |
| 2-Amino-5-carboxamidothiazole | Lck | Sub-micromolar | Cyclopropylamide | [5] |
Note: The table above is a compilation from various sources on related but not identical compounds to provide a comparative context for the potential of this compound-based inhibitors.
Structure-Activity Relationship (SAR) Insights
The efficacy of 2-aminopyrimidine-based inhibitors is highly dependent on the nature and position of their substituents.
-
2-Amino Group: The 2-amino group is crucial for binding to the kinase hinge region through the formation of hydrogen bonds. Modifications to this group can significantly impact potency.
-
5-Bromo Substitution: The presence of a bromine atom at the 5-position can enhance inhibitory activity.[1] This halogen atom can participate in halogen bonding and also serves as a synthetic handle for introducing further diversity through cross-coupling reactions.[6]
-
4-Methoxy Substitution: The methoxy group at the 4-position can influence the electronic properties of the pyrimidine ring and may be involved in additional interactions within the ATP-binding pocket, potentially improving potency and selectivity. For instance, in pyrido[2,3-d]pyrimidines, a dimethoxyphenyl substituent at a position analogous to C4/C6 of the pyrimidine ring led to high selectivity for FGFr.[2]
Key Signaling Pathways Targeted by Aminopyrimidine-Based Inhibitors
Derivatives of the 2-aminopyrimidine scaffold have been shown to target a variety of protein kinases involved in critical cellular signaling pathways implicated in cancer and other diseases.
Polo-like Kinase 4 (PLK4) Signaling Pathway
PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[7] Inhibitors based on the aminopyrimidine scaffold can block the ATP-binding pocket of PLK4, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the PLK4 signaling pathway by a 2-aminopyrimidine-based inhibitor.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[8][9] Aminopyrimidine-based inhibitors can target the kinase domain of Bcr-Abl, blocking downstream signaling pathways that promote cell proliferation and survival.[10]
Caption: Bcr-Abl signaling and its inhibition by a 2-aminopyrimidine-based compound.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[11][12] Aminopyrimidine derivatives can inhibit CDKs, leading to cell cycle arrest.
Caption: Inhibition of the CDK-mediated cell cycle progression.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test inhibitor (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a well of a microplate, add the kinase, the test inhibitor at various concentrations, and the kinase-specific substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This assay determines the effect of an inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
References
- 1. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of 2-Amino-5-bromo-4-methoxypyrimidine: A Procedural Guide for Laboratory Professionals
For immediate use by researchers, scientists, and drug development professionals, this document outlines essential safety and logistical procedures for the proper disposal of 2-Amino-5-bromo-4-methoxypyrimidine (CAS No. 36082-45-8). Adherence to these guidelines is critical for ensuring personnel safety and maintaining environmental compliance.
Key Safety and Handling Data
A summary of critical quantitative and safety data, compiled from available information on this compound and related compounds, is provided below. This information is vital for conducting a thorough risk assessment prior to handling and disposal.
| Property | Value | Reference |
| CAS Number | 36082-45-8 | [6] |
| Molecular Formula | C5H6BrN3O | [6] |
| Molecular Weight | 204.02 g/mol | |
| Hazard Statements (presumed) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| GHS Pictogram (presumed) | Irritant | [1] |
| Signal Word (presumed) | Warning | [1] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be strictly followed for the safe disposal of this compound and any contaminated materials, such as weighing boats or gloves.
1.0 Personal Protective Equipment (PPE)
1.1 Before handling the waste, ensure that appropriate PPE is worn. This includes:
- Nitrile gloves (or other chemically resistant gloves)
- Safety goggles or a face shield
- A laboratory coat
2.0 Waste Segregation and Collection
2.1 Designate a specific, clearly labeled hazardous waste container for this compound waste. The container must be:
- Made of a compatible material (e.g., polyethylene).
- In good condition with a secure, sealable lid.
- Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". 2.2 Carefully transfer the solid waste into the designated hazardous waste container. Avoid generating dust. 2.3 Place any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the same container.
3.0 Storage of Hazardous Waste
3.1 Securely seal the hazardous waste container. 3.2 Store the sealed container in a designated, well-ventilated waste accumulation area. 3.3 This storage area should be away from incompatible materials, such as strong oxidizing agents and strong acids[1][4][5]. 3.4 The storage area must be clearly marked as a hazardous waste storage area.
4.0 Final Disposal
4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company[1][5][7]. 4.2 All disposal must be in accordance with local, state, and federal regulations. 4.3 Do not dispose of this chemical in the regular trash or down the sanitary sewer[1].
Disposal Workflow
To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Amino-5-bromo-4-methoxypyrimidine
This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-5-bromo-4-methoxypyrimidine (CAS No. 36082-45-8), a compound utilized in pharmaceutical research and development. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The primary hazards associated with this chemical include skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Quantitative Data Summary
| Property | Value |
| CAS Number | 36082-45-8 |
| Molecular Formula | C₅H₆BrN₃O[2] |
| Molecular Weight | 204.02 g/mol [3] |
| Hazard Statements | H302, H315, H319, H335 |
Note: Occupational exposure limits have not been established for this specific compound.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is mandatory when handling this compound:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1][5] |
| Body Protection | Laboratory coat.[1][5] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if ventilation is inadequate or if dust generation is likely.[1][5] |
Experimental Protocol: Handling and Disposal
Safe Handling Procedures:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[7][8] Do not eat, drink, or smoke in the laboratory.[8][9]
-
Spill Management: In the event of a spill, immediately evacuate the area and alert the appropriate safety personnel. Clean up spills using absorbent pads, wearing appropriate PPE.[10] The spill area should be thoroughly cleaned with a detergent solution followed by water.[10]
Disposal Plan:
The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[1]
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.
-
Waste Segregation:
-
Waste Collection:
-
Waste Storage and Disposal:
-
Securely seal the hazardous waste container and label it clearly with "Hazardous Waste" and the chemical name.[1]
-
Store the sealed container in a designated, well-ventilated waste accumulation area.[1]
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[1] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[1]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. hurawalhi.com [hurawalhi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. uwyo.edu [uwyo.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
